1-Hepten-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
hept-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h4H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLCUJRJCUXQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183438 | |
| Record name | 1-Hepten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2918-13-0 | |
| Record name | 1-Hepten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2918-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hepten-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002918130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hepten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Hepten-3-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hepten-3-one (CAS No. 2918-13-0) is an organic compound classified as an enone, featuring a carbon-carbon double bond conjugated to a ketone. This volatile, naturally occurring molecule is of significant interest due to its roles in chemical ecology as a defensive agent and semiochemical in various organisms, including fungi and insects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and general experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic metallic odor.[1] Its key chemical and physical properties are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| IUPAC Name | hept-1-en-3-one | [2] |
| CAS Number | 2918-13-0 | [3] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Boiling Point | 154.00 to 155.00 °C @ 760.00 mm Hg | [1] |
| Density | 0.822 g/cm³ | [1] |
| Flash Point | 44.1 °C (111.0 °F) | [1] |
| Water Solubility | 2645 mg/L @ 25 °C (estimated) | [1] |
| InChI Key | OYLCUJRJCUXQBQ-UHFFFAOYSA-N | [2] |
| SMILES | CCCCC(=O)C=C | [2] |
Molecular Structure
This compound is an aliphatic ketone with a seven-carbon chain. The structure is characterized by a carbonyl group at the third carbon position and a double bond between the first and second carbon atoms. This arrangement forms a conjugated enone system.
Caption: 2D structure of this compound.
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary to individual research labs and manufacturers, this section outlines the general methodologies for its synthesis and analysis based on established organic chemistry principles.
Synthesis
A common synthetic route to this compound involves the oxidation of the corresponding secondary alcohol, 1-hepten-3-ol.
General Protocol for Oxidation of 1-Hepten-3-ol:
-
Dissolution: Dissolve 1-hepten-3-ol in a suitable organic solvent, such as dichloromethane or acetone, in a reaction flask.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Oxidant Addition: Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Jones reagent (chromium trioxide in sulfuric acid and acetone), to the cooled solution while stirring. The addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a suitable reagent, such as isopropyl alcohol, to consume any excess oxidant.
-
Workup: Dilute the reaction mixture with a nonpolar organic solvent (e.g., diethyl ether) and filter through a pad of celite or silica gel to remove chromium salts. Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation or column chromatography on silica gel.
Another plausible synthetic route is via a Grignard reaction between acrolein and a butylmagnesium halide, followed by oxidation of the resulting 1-hepten-3-ol.
Caption: General workflow for the synthesis of this compound.
Analytical Methods
The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
General Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the sample into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The column temperature is programmed to ramp up to separate compounds based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 40°C and ramp to 250°C.[4]
-
Detection (Mass Spectrometry): As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint.
-
Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify and quantify this compound.
Spectroscopic Analysis (NMR and IR):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the peaks confirm the presence of the vinyl, alkyl, and carbonyl groups and their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include a strong peak for the C=O stretch of the ketone (around 1685 cm⁻¹) and peaks for the C=C stretch of the alkene (around 1620 cm⁻¹).
Biological Roles and Interactions
This compound is not known to be involved in specific mammalian signaling pathways. However, it plays significant roles in the chemical ecology of fungi and insects, acting as a semiochemical.
-
Fungal Metabolite: this compound is a volatile organic compound produced by various fungi, such as Ganoderma lucidum and Spongiporus leucomallellus.[1][5] In this context, it can act as a semiochemical that influences the behavior of insects, either attracting mycophagous insects or repelling others.
-
Defensive Allomone: In some arthropods, such as the harvestman Iporangaia pustulosa, this compound is a key component of their defensive secretions, used to repel predators.[1]
-
Plant Volatile: The compound has also been identified in some plants, like alfalfa and tomato, where it may contribute to the plant's defense against herbivores.[1]
Caption: Known biological interactions involving this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. Store in a cool, dry, well-ventilated place away from sources of ignition.
References
- 1. This compound|CAS 2918-13-0|Research Chemical [benchchem.com]
- 2. This compound | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Evaluation of Anticancer Potential of Ganoderma lucidum on MCF-7 Breast Cancer Cells Through Genetic Transcription of Energy Metabolism [mdpi.com]
- 5. This compound, 2918-13-0 [thegoodscentscompany.com]
Spectroscopic Data of 1-Hepten-3-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-hepten-3-one (CAS No. 2918-13-0), a key intermediate and fragrance component. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data. Experimental protocols for obtaining this data are also provided, along with graphical representations of the analytical workflows.
Molecular and Spectroscopic Overview
This compound is an α,β-unsaturated ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1][2] Its structure gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.
Table 1: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 112 |
| Key Fragment Ions (m/z) | 55 (base peak), 70, 27, 97[1] |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. As an α,β-unsaturated ketone, the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies are of particular diagnostic importance.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1710 - 1685 |
| C=C (Alkene) | Stretch | ~1644 |
| =C-H (Alkene) | Stretch | >3000 |
| C-H (Alkane) | Stretch | <3000 |
Note: The conjugation of the double bond with the carbonyl group lowers the C=O stretching frequency from that of a saturated ketone (typically ~1715 cm⁻¹).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits distinct signals for the vinyl, alkyl, and methyl protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the carbonyl group and the geometry of the double bond.
Table 3: Estimated ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) |
| H-1 (vinyl, trans to C=O) | 6.3 - 6.5 | dd | J(H-1, H-2) ≈ 17, J(H-1, H-1') ≈ 1.5 |
| H-1' (vinyl, cis to C=O) | 5.8 - 6.0 | dd | J(H-1', H-2) ≈ 10, J(H-1', H-1) ≈ 1.5 |
| H-2 (vinyl) | 6.0 - 6.2 | dd | J(H-2, H-1) ≈ 17, J(H-2, H-1') ≈ 10 |
| H-4 (methylene) | 2.5 - 2.7 | t | J(H-4, H-5) ≈ 7 |
| H-5 (methylene) | 1.5 - 1.7 | sextet | J(H-5, H-4) ≈ 7, J(H-5, H-6) ≈ 7 |
| H-6 (methylene) | 1.2 - 1.4 | sextet | J(H-6, H-5) ≈ 7, J(H-6, H-7) ≈ 7 |
| H-7 (methyl) | 0.9 - 1.0 | t | J(H-7, H-6) ≈ 7 |
Note: These are estimated values based on typical chemical shifts for similar structures.[4]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum of this compound shows seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Table 4: Estimated ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
| C-1 (=CH₂) | 128 - 132 |
| C-2 (-CH=) | 135 - 139 |
| C-3 (C=O) | 198 - 202 |
| C-4 (-CH₂-) | 40 - 44 |
| C-5 (-CH₂-) | 25 - 29 |
| C-6 (-CH₂-) | 22 - 26 |
| C-7 (-CH₃) | 13 - 15 |
Note: These are estimated values based on typical chemical shifts for α,β-unsaturated ketones and related structures.[5][6]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
5.1.1. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
-
Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.
5.1.2. ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Process the free induction decay (FID) with a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
5.1.3. ¹³C NMR Acquisition
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence.
-
Set an appropriate relaxation delay (e.g., 2 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean.
-
Place a small drop of neat this compound onto the crystal or one of the salt plates.
-
If using salt plates, carefully place the second plate on top to create a thin liquid film.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal or salt plates thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or gas chromatography).
-
For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.
-
The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Workflows for IR and Mass Spectrometry analyses.
References
The Enigmatic Presence of 1-Hepten-3-one: A Technical Guide to its Natural Occurrence in Plants and Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hepten-3-one, a volatile organic compound (VOC), has been identified as a natural product in a select number of plant and fungal species. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this seven-carbon ketone. It delves into its reported presence in various organisms, details the analytical methodologies for its detection and quantification, and explores its potential biosynthetic pathways and roles in signaling cascades. This document aims to serve as a valuable resource for researchers investigating novel bioactive compounds and their ecological significance.
Natural Occurrence of this compound
This compound has been reported as a volatile component in a limited but diverse range of organisms, spanning both the plant and fungal kingdoms. While its presence is confirmed in certain species, quantitative data remains scarce in the current scientific literature. The following table summarizes the known occurrences of this compound.
| Kingdom | Species | Common Name | Tissue/Part | Method of Detection | Quantitative Data (Concentration) | Reference(s) |
| Fungi | Ganoderma lucidum | Reishi Mushroom | Fruiting Body | HS-GC/MS | Not Reported | [1][2][3] |
| Plantae | Medicago sativa | Alfalfa | Whole Plant | Not Specified | Not Reported | [3] |
| Plantae | Solanum lycopersicum | Tomato | Fruit | Not Specified | Not Reported | [3] |
Note: While the presence of this compound is documented, the lack of quantitative data across studies highlights a significant research gap. Future investigations should focus on quantifying the concentration of this compound in various tissues and under different physiological conditions to better understand its biological relevance.
Experimental Protocols for Analysis
The analysis of volatile compounds like this compound from complex biological matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed and effective method for this purpose.
General Workflow for Volatile Compound Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of volatile compounds from plant or fungal samples.
Detailed Methodologies
2.2.1. Sample Preparation
-
Fungal Samples (Ganoderma lucidum): Fresh or dried fruiting bodies are finely ground to a powder. A known amount of the powder (e.g., 1-2 g) is placed in a headspace vial (e.g., 20 mL).
-
Plant Samples (Medicago sativa, Solanum lycopersicum): Fresh plant material (leaves, stems, or fruit) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle. A specific weight of the powdered tissue (e.g., 2-5 g) is transferred to a headspace vial. For fruit samples, the tissue can also be homogenized directly in the vial.
2.2.2. Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds.
-
Incubation and Extraction: The sealed headspace vial containing the sample is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: The SPME fiber is immediately inserted into the heated injection port (e.g., 250°C) of the GC for thermal desorption of the analytes.
-
Chromatographic Separation: A polar capillary column, such as a DB-WAX or similar, is typically used for the separation of volatile compounds. The oven temperature program is optimized to achieve good separation of the target analytes. A typical program might be: initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/minute, and held for 5 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode over a mass range of m/z 35-550.
2.2.4. Compound Identification and Quantification
-
Identification: this compound is identified by comparing its mass spectrum with reference spectra in the NIST library and by comparing its retention index with published values.
-
Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the sample before extraction. A calibration curve is generated using authentic standards of this compound.
Biosynthesis of this compound (Proposed Pathways)
The precise biosynthetic pathway of this compound in plants and fungi has not been fully elucidated. However, based on the biosynthesis of structurally related compounds, particularly C8 volatiles like 1-octen-3-ol, a plausible pathway involving the enzymatic oxidation of fatty acids can be proposed.
Proposed Biosynthesis in Fungi
In fungi, the biosynthesis of C8 volatiles is known to originate from the lipoxygenase (LOX) pathway acting on linoleic or linolenic acid. A similar pathway could lead to the formation of C7 compounds, potentially through the oxidation of a C17 fatty acid or a subsequent degradation step.
This proposed pathway involves two key enzymes:
-
Lipoxygenase (LOX): This enzyme would catalyze the introduction of molecular oxygen into an unsaturated fatty acid precursor.
-
Hydroperoxide Lyase (HPL): This enzyme would then cleave the resulting fatty acid hydroperoxide to yield this compound and an aldehyde byproduct.
Proposed Biosynthesis in Plants
In plants, the biosynthesis of volatile ketones can also occur through the degradation of fatty acids via the lipoxygenase pathway, similar to fungi. Lipid peroxidation, a process of oxidative degradation of lipids, can also lead to the formation of various aldehydes and ketones.
Potential Role in Signaling Pathways
Volatile organic compounds play crucial roles as signaling molecules (infochemicals) in the interactions between organisms. While the specific role of this compound in signaling is not yet established, its presence as a fungal and plant volatile suggests potential involvement in plant-fungus or plant-insect interactions.
Hypothetical Signaling Cascade in Plants
Fungal volatiles are known to elicit defense responses in plants. This compound released by a fungus could potentially be perceived by a plant, triggering a downstream signaling cascade that leads to the activation of defense genes.
This hypothetical pathway suggests that this compound could be perceived by a receptor on the plant cell surface, leading to an intracellular signaling cascade involving reactive oxygen species (ROS) and mitogen-activated protein (MAP) kinases, ultimately resulting in the activation of defense-related genes.
Future Directions
The study of this compound in plants and fungi is still in its early stages. Future research should focus on:
-
Quantitative Analysis: Determining the concentrations of this compound in various species and tissues under different conditions.
-
Biosynthetic Pathway Elucidation: Identifying the specific enzymes and genes responsible for the biosynthesis of this compound.
-
Signaling Role: Investigating the effects of this compound on gene expression and physiological responses in both plants and fungi to uncover its role in intercellular and inter-kingdom communication.
-
Bioactivity Screening: Exploring the potential pharmaceutical and agricultural applications of this compound, given that many volatile compounds exhibit antimicrobial or insect-repellent properties.
Conclusion
This compound is an intriguing volatile compound with a confirmed but underexplored presence in the plant and fungal kingdoms. This technical guide has summarized the current state of knowledge, providing a foundation for future research. The detailed experimental protocols and proposed biosynthetic and signaling pathways offer a starting point for scientists aiming to unravel the biological significance of this enigmatic molecule. Further investigation into this compound holds the promise of discovering novel bioactive compounds and shedding light on the complex chemical communication networks in nature.
References
The Biosynthesis of 1-Hepten-3-one: A Technical Guide for Researchers
December 13, 2025
Abstract
1-Hepten-3-one is a volatile organic compound with a characteristic metallic odor, identified in a diverse range of organisms including arthropods, fungi, and plants. Its role often pertains to chemical defense or as a component of aroma profiles. The biosynthesis of this C7 vinyl ketone is not ubiquitously understood and appears to proceed through distinct metabolic pathways depending on the organism. This technical guide provides an in-depth exploration of the two primary proposed biosynthetic routes for this compound: a polyketide synthesis pathway elucidated in the harvestman Iporangaia pustulosa, and a putative lipoxygenase-dependent pathway in plants and fungi. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, detailed experimental protocols, and quantitative data where available.
Introduction
This compound (C₇H₁₂O) is a naturally occurring α,β-unsaturated ketone. Its presence has been documented in the defensive secretions of certain arthropods, as a volatile metabolite in fungi such as Ganoderma lucidum, and as a flavor component in plants like alfalfa and tomato.[1][2][3] The diverse biological contexts in which this compound is found suggest varied biosynthetic origins. Understanding these pathways is crucial for applications in chemical ecology, food science, and potentially for the development of novel bioactive compounds. This guide will detail the known and hypothesized biosynthetic pathways of this compound, with a focus on the underlying enzymatic reactions and experimental evidence.
Polyketide Biosynthesis in Arthropods
The most comprehensively elucidated biosynthetic pathway for this compound comes from studies on the Neotropical harvestman Iporangaia pustulosa.[4][5][6] In this organism, this compound is a major component of its defensive gland exudate. Isotopic labeling studies have demonstrated that its biosynthesis follows a polyketide pathway with a mixed acetate/propionate origin.[5]
The Polyketide Synthase (PKS) Pathway
The biosynthesis of this compound in I. pustulosa is proposed to be catalyzed by a Type I polyketide synthase (PKS).[6][7] These are large, multi-domain enzymes that iteratively condense short-chain acyl-CoA precursors to build a polyketide chain. The proposed pathway for this compound involves the following key steps:
-
Chain Initiation: The synthesis begins with a propionyl-CoA starter unit.
-
Chain Elongation: The initial propionyl-CoA is extended by a malonyl-CoA unit (derived from acetate) and then by a methylmalonyl-CoA unit (which can also be derived from propionate).
-
Processing: The growing polyketide chain undergoes a series of modifications, including reductions and dehydrations.
-
Chain Termination: The final steps are believed to involve thioester hydrolysis, decarboxylation, and a dehydrogenation to form the vinyl group of this compound.
An intriguing aspect of this pathway is the evidence for different sources of propionate for the starter and extender units, suggesting complex metabolic channeling of precursors.[4][5] The enzyme methylmalonyl-CoA mutase is implicated in the conversion of acetate to propionyl-CoA via succinyl-CoA, providing a link between acetate metabolism and the propionate units required for synthesis.[5]
Experimental Protocol: 13C-Labeling and NMR Analysis
The elucidation of the polyketide pathway in I. pustulosa relied on feeding the harvestmen with 13C-labeled precursors and analyzing the resulting this compound using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed protocol based on this methodology is outlined below.
Objective: To determine the biosynthetic precursors of this compound by tracing the incorporation of 13C-labeled compounds.
Materials:
-
Live specimens of the organism of interest (e.g., I. pustulosa).
-
13C-labeled precursors (e.g., [1-13C]acetate, [13C₃]propionate).
-
Control diet for the organisms.
-
Microcapillary tubes for feeding.
-
Solvent for extraction of defensive secretions (e.g., deuterated chloroform, CDCl₃).
-
NMR tubes and a high-field NMR spectrometer (e.g., 125 MHz for 13C).
Procedure:
-
Acclimatization: Maintain the organisms in a controlled environment with a regular diet for a period to acclimatize them to laboratory conditions.
-
Precursor Administration:
-
Prepare solutions of the 13C-labeled precursors in a suitable solvent (e.g., water).
-
Administer a defined volume of the labeled precursor solution to each individual. This can be done by feeding with a microcapillary tube.
-
A control group should be fed with an unlabeled solution.
-
-
Incubation: Allow the organisms to metabolize the labeled precursors for a period determined by the expected rate of biosynthesis (e.g., several days).
-
Sample Collection:
-
Gently stimulate the organisms to release their defensive secretions.
-
Collect the secretions directly into a vial containing a suitable solvent for extraction and NMR analysis (e.g., CDCl₃).
-
-
NMR Analysis:
-
Transfer the extract to an NMR tube.
-
Acquire 13C NMR spectra. Key parameters include a 125 MHz frequency, a sufficient number of scans to achieve a good signal-to-noise ratio, and appropriate relaxation delays.
-
Analyze the spectra to identify enriched positions in the this compound molecule. The presence and pattern of 13C-13C coupling can reveal the incorporation of intact precursor units.
-
-
Data Interpretation: Compare the labeling patterns from different precursors to reconstruct the biosynthetic pathway. For example, feeding with [1-13C]acetate would label specific carbon atoms if it is a precursor, while [13C₃]propionate would lead to the incorporation of a three-carbon unit.
Lipoxygenase (LOX) Pathway in Plants and Fungi
In plants and fungi, this compound is often found alongside other volatile organic compounds that are known products of the lipoxygenase (LOX) pathway.[3][8] This pathway is responsible for the generation of "green leaf volatiles" (GLVs), which are typically C6 and C9 aldehydes and alcohols formed from the oxidative cleavage of polyunsaturated fatty acids.[4][9]
The General LOX Pathway
The LOX pathway is initiated by the oxygenation of polyunsaturated fatty acids like linoleic acid (C18:2) and α-linolenic acid (C18:3). The key enzymes involved are:
-
Lipoxygenase (LOX): These non-heme iron-containing enzymes catalyze the insertion of molecular oxygen into fatty acids to form fatty acid hydroperoxides.[10] Depending on the enzyme's specificity, oxygenation can occur at different positions, commonly C-9 or C-13.
-
Hydroperoxide Lyase (HPL): This enzyme, a member of the cytochrome P450 family (CYP74), cleaves the fatty acid hydroperoxides into two shorter-chain molecules: an aldehyde and an oxo-acid.[2][10]
The cleavage of a 13-hydroperoxide of linolenic acid, for instance, yields a C6 aldehyde ((Z)-3-hexenal) and a C12 oxo-acid.
A Putative Pathway to this compound
While the formation of C6 and C9 volatiles is well-established, the precise mechanism for the production of a C7 compound like this compound via the LOX pathway is not yet fully elucidated and remains speculative. However, based on the known chemistry of the LOX pathway and the structure of this compound, a hypothetical pathway can be proposed:
-
Substrate: The pathway likely starts with a polyunsaturated fatty acid, such as linoleic or linolenic acid.
-
LOX Action: A lipoxygenase with specificity for a less common position could generate a hydroperoxide intermediate.
-
HPL Cleavage: A specific hydroperoxide lyase would then cleave this intermediate to yield a C7 fragment. For example, cleavage of a 12-hydroperoxide of linoleic acid could theoretically produce a C7 aldehyde and a C11 oxo-acid.
-
Further Modification: The resulting C7 aldehyde could then be modified (e.g., through oxidation and decarboxylation, or other enzymatic steps) to form the ketone and vinyl group of this compound.
The presence of 1-octen-3-ol in mushrooms, which is formed from the cleavage of a 10-hydroperoxide of linoleic acid, lends support to the idea that HPL enzymes can act on different positions of the fatty acid chain to produce volatiles of varying lengths.[11][12]
Experimental Protocol: LOX and HPL Activity Assays
Assaying for LOX and HPL activity can provide evidence for the presence of this pathway in an organism of interest.
Objective: To measure the activity of lipoxygenase and hydroperoxide lyase in a biological sample.
Materials:
-
Biological sample (e.g., plant leaf tissue, fungal mycelium).
-
Extraction buffer (e.g., phosphate buffer, pH 6.0-7.0).
-
Substrates:
-
For LOX: Linoleic acid or α-linolenic acid.
-
For HPL: A corresponding fatty acid hydroperoxide (e.g., 13-hydroperoxy-linoleic acid, 13-HPOD). This may need to be synthesized enzymatically using a commercial LOX.
-
-
UV-Vis spectrophotometer.
-
For volatile analysis: Gas chromatograph with a mass spectrometer detector (GC-MS) and a headspace sampler.
Procedure:
Part A: Lipoxygenase (LOX) Activity Assay [13][14]
-
Enzyme Extraction: Homogenize the biological sample in cold extraction buffer. Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract.
-
Substrate Preparation: Prepare a stock solution of sodium linoleate in water with a surfactant like Tween 20.
-
Assay:
-
In a quartz cuvette, mix the extraction buffer and the sodium linoleate solution.
-
Add a small amount of the enzyme extract to start the reaction.
-
Monitor the increase in absorbance at 234 nm. This wavelength corresponds to the formation of the conjugated diene system in the hydroperoxide product.
-
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the hydroperoxide (approximately 25,000 M⁻¹cm⁻¹).
Part B: Hydroperoxide Lyase (HPL) Activity Assay [15]
-
Enzyme Extraction: Prepare a crude enzyme extract as described for the LOX assay.
-
Assay:
-
In a quartz cuvette, add the extraction buffer and the hydroperoxide substrate (e.g., 13-HPOD).
-
Add the enzyme extract to initiate the reaction.
-
Monitor the decrease in absorbance at 234 nm, which corresponds to the cleavage of the hydroperoxide.
-
-
Calculation: Calculate the HPL activity based on the rate of decrease in absorbance.
Part C: Analysis of Volatile Products by GC-MS [1]
-
Reaction: Incubate the enzyme extract with the fatty acid substrate in a sealed headspace vial.
-
Extraction: Use solid-phase microextraction (SPME) to adsorb the volatile compounds from the headspace of the vial.
-
GC-MS Analysis:
-
Thermally desorb the volatiles from the SPME fiber into the GC injector.
-
Separate the compounds on a suitable capillary column (e.g., HP-5MS).
-
Identify the compounds based on their mass spectra by comparison to a spectral library (e.g., NIST).
-
-
Quantification: Quantify the amount of this compound and other volatiles by using an internal standard and generating a calibration curve.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, data from related processes can provide a useful context for researchers. The following tables summarize available quantitative information.
Table 1: HPL Activity in Various Plant Sources
| Plant Source | Substrate | HPL Activity (μmol min⁻¹ g⁻¹) | Reference |
| Soy bean | 13-HPOD | 25.4 | [4] |
| Barley | 13-HPOT | >14x higher than with 13-HPOD | [4] |
| Potato (leaves) | 13-HPOT | ~1.5 (calculated from nmol/min/gfw) | [16] |
| Potato (tubers) | 13-HPOT | ~0.048 | [16] |
Table 2: Concentration and Yield of Related Volatiles
| Organism | Compound | Condition | Yield/Concentration | Reference |
| Penicillium camemberti | 1-octen-3-ol | 0.5 g/L linoleic acid induction | 1.8 µg/mg protein | [17] |
| Penicillium camemberti | 1-octen-3-ol | Bioconversion of 10-HPOD (induced) | 9.0 µg/mg protein | [17] |
| Engineered E. coli | Raspberry Ketone | Bioconversion from fatty acids | 180.94 mg/L | [6] |
| Tomato (red ripe) | 6-methyl-5-hepten-2-one | Organic, open-field | 17.2% of total volatiles | [8] |
| Tomato | 1-penten-3-one | Ripe fruit | Present, affects flavor perception | [18][19] |
Conclusion and Future Directions
The biosynthesis of this compound is a fascinating example of metabolic diversity, with distinct pathways evolving in different branches of life. In arthropods like the harvestman Iporangaia pustulosa, a well-defined polyketide synthesis pathway utilizing both acetate and propionate precursors has been established through isotopic labeling studies. In contrast, the biosynthesis in plants and fungi is likely linked to the lipoxygenase pathway, although the specific enzymatic steps that lead to a C7 ketone from C18 fatty acids are yet to be definitively identified.
For researchers in this field, several key areas warrant further investigation:
-
Identification and characterization of the polyketide synthase from I. pustulosa would provide invaluable insights into the evolution and mechanism of this enzyme class in arthropods.
-
Elucidation of the specific lipoxygenase and hydroperoxide lyase enzymes responsible for this compound formation in plants and fungi is a critical next step. This will require screening for enzymes with atypical substrate specificities.
-
Quantitative flux analysis of these pathways would provide a deeper understanding of the metabolic regulation and efficiency of this compound production.
-
Exploring the biological activity of this compound in the context of drug development could reveal novel therapeutic applications, particularly given its role in chemical defense.
This guide provides a solid foundation for these future endeavors by summarizing the current knowledge and providing detailed experimental frameworks. The continued study of the biosynthesis of specialized metabolites like this compound will undoubtedly uncover new enzymatic functions and metabolic capabilities in the natural world.
References
- 1. Determination of Volatile Aroma Compounds of Ganoderma Lucidum by Gas Chromatography Mass Spectrometry (HS-GC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient bioconversion of raspberry ketone in Escherichia coli using fatty acids feedstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of volatile aroma compounds of Ganoderma lucidum by gas chromatography mass spectrometry (HS-GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. syjxb.com [syjxb.com]
- 6. Efficient bioconversion of raspberry ketone in Escherichia coli using fatty acids feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. Volatilomics-Based Discovery of Key Volatiles Affecting Flavor Quality in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 1-Hepten-3-one (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hepten-3-one (CAS: 2918-13-0) is an unsaturated ketone that has garnered interest in various scientific domains. It is recognized as a naturally occurring compound, identified as a fungal metabolite and a component of the defensive secretions of certain arthropods.[1][2] Its chemical structure, featuring a conjugated enone system, imparts specific reactivity and physical characteristics that are crucial for its application and study. This guide provides a detailed overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and illustrates its biosynthetic pathway.
Physical Properties of this compound
The physical characteristics of this compound are fundamental to its handling, application in synthesis, and analysis. While a comprehensive set of experimentally determined properties is not extensively documented in publicly available literature, key estimated and observed values are summarized below.
| Property | Value | Source |
| Boiling Point | 154.00 to 155.00 °C (at 760.00 mm Hg) | (Estimated)[3][4] |
| Density | Not available | N/A |
| Molecular Formula | C₇H₁₂O | [5] |
| Molecular Weight | 112.17 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | (Estimated)[3][4] |
| Vapor Pressure | 3.221000 mmHg @ 25.00 °C | (Estimated)[3] |
| Flash Point | 111.00 °F (43.89 °C) | (Estimated)[3] |
Experimental Protocols for Physical Property Determination
Accurate determination of the physical properties of this compound is essential for its application in research and development. The following sections detail generalized experimental methodologies for ascertaining the boiling point and density of liquid organic compounds.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a small sample of this compound, the capillary method is a common and efficient technique.
Materials:
-
Sample of this compound
-
Capillary tube (sealed at one end)
-
Small test tube
-
Thermometer
-
Heating apparatus (e.g., oil bath or melting point apparatus)
-
Rubber band or wire for attaching the capillary to the thermometer
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube is inverted (open end down) and placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is submerged in a heating bath.
-
The bath is heated gradually. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid like this compound involves the use of a pycnometer or a graduated cylinder and a balance.
Materials:
-
Sample of this compound
-
Pycnometer (for high accuracy) or a graduated cylinder
-
Analytical balance
Procedure using a Graduated Cylinder:
-
The mass of a clean, dry graduated cylinder is measured using an analytical balance.
-
A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.
Biosynthesis of this compound
Recent studies have elucidated the biosynthetic pathway of this compound in the neotropical harvestman Iporangaia pustulosa.[1][3][6] The pathway involves a mixed acetate/propionate origin, indicative of a polyketide synthesis route.[1][3] Key precursors include propionyl-CoA and acetate, which undergo a series of enzymatic reactions to form the final product.[1] The involvement of methylmalonyl-CoA mutase has also been identified, which converts acetate into propionyl-CoA via succinyl-CoA.[1][6]
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This technical guide provides a summary of the currently available physical property data for this compound, standard methodologies for its experimental determination, and an overview of its natural biosynthesis. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is paramount for the effective and safe utilization of this compound in further studies and applications. The provided experimental protocols offer a basis for obtaining more precise data where literature values are unavailable.
References
- 1. First Biosynthetic pathway of this compound in Iporangaia pustulosa (Opiliones) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 2918-13-0 [thegoodscentscompany.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. First biosynthetic pathway of this compound in Iporangaia pustulosa (Opiliones) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Hepten-3-one
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Hepten-3-one, a volatile organic compound with relevance in natural products chemistry and potential applications in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis, analytical methods, and biological context.
Chemical Identity and Properties
This compound, an α,β-unsaturated ketone, is recognized by the following identifiers:
-
IUPAC Name: hept-1-en-3-one[1]
-
CAS Number: 2918-13-0[1]
-
Synonyms: 1-heptene-3-one, n-butylacrolein, vinyl butyl ketone[1]
The fundamental properties of this compound are summarized in the table below, providing key data for experimental design and evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 154.2 °C at 760 mmHg | [3] |
| Density | 0.822 g/cm³ | [3] |
| Flash Point | 44.1 °C | [3] |
| Vapor Pressure | 3.221 mmHg at 25 °C (estimated) | [2] |
| Water Solubility | 2645 mg/L at 25 °C (estimated) | [2] |
| logP (o/w) | 1.93170 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the corresponding allylic alcohol followed by oxidation. A common and effective method is the Grignard reaction between butanal and vinylmagnesium bromide to form 1-hepten-3-ol, which is subsequently oxidized to the target ketone.
Representative Synthesis of this compound
This protocol describes a representative two-step synthesis.
Step 1: Synthesis of 1-Hepten-3-ol via Grignard Reaction
This procedure is based on the general principles of Grignard reactions with aldehydes.
-
Materials: Magnesium turnings, vinyl bromide, butanal, anhydrous diethyl ether, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.
-
Protocol:
-
Prepare a Grignard reagent by slowly adding a solution of vinyl bromide in anhydrous diethyl ether to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated with gentle heating and then maintained at a gentle reflux.
-
After the formation of vinylmagnesium bromide is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of butanal in anhydrous diethyl ether to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 1-hepten-3-ol. The product can be purified by vacuum distillation.
-
Step 2: Oxidation of 1-Hepten-3-ol to this compound
This procedure utilizes a standard oxidation method for secondary alcohols.
-
Materials: 1-Hepten-3-ol, pyridinium chlorochromate (PCC), anhydrous dichloromethane, silica gel.
-
Protocol:
-
In a flask, suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane.
-
To this suspension, add a solution of 1-hepten-3-ol in anhydrous dichloromethane dropwise.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography or vacuum distillation.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Volatile Ketones
The analysis of this compound, as a volatile ketone, can be effectively performed using HPLC after derivatization. A common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).
-
Derivatization:
-
HPLC Analysis:
-
The eluted DNPH derivatives are separated by reversed-phase HPLC.[4]
-
A typical column for this separation is a C18 column (e.g., Welch Uitisil® XB-C18, 4.6×250mm, 5μm).
-
A common mobile phase is a gradient of acetonitrile and water.[4][5]
-
Detection is performed using a UV detector at a wavelength of approximately 360 nm.[6]
-
Quantification is achieved by comparing the peak area to that of a calibration curve prepared with a standard of the this compound-DNPH derivative.
-
Biological Context and Potential Applications
This compound has been identified as a fungal metabolite, notably in Ganoderma lucidum, a mushroom well-regarded in traditional medicine for its diverse pharmacological properties.[2] While the primary bioactive compounds of G. lucidum are considered to be polysaccharides and triterpenoids, the presence of volatile components like this compound contributes to the overall chemical profile and may have biological activities that are yet to be fully elucidated.
Role as an α,β-Unsaturated Ketone
The chemical structure of this compound, specifically the α,β-unsaturated carbonyl moiety, is a key determinant of its potential biological activity. This functional group is a Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for the biological effects of many natural and synthetic α,β-unsaturated carbonyl compounds.
Caption: General mechanism of Michael addition of a biological nucleophile to this compound.
This reactivity can lead to a variety of cellular effects, including enzyme inhibition and the induction of cellular stress responses. The tunable functionality of the α,β-unsaturated carbonyl group makes it a topic of interest in drug development, although its potential for cytotoxicity must be carefully considered.[1]
Potential Applications in Drug Development
α,β-Unsaturated ketones are a class of compounds with diverse medicinal properties, including anticancer activities.[7] Some compounds with this motif have been shown to act as mitochondrial toxins, a mechanism that can be exploited for developing cytotoxic agents against cancer cells.[7] The presence of this compound in G. lucidum, a mushroom with known anticancer properties, suggests that it could be a minor contributor to the overall bioactivity of the mushroom's extracts. Further research is needed to isolate and evaluate the specific biological effects of this compound and to determine its potential as a lead compound in drug discovery programs.
Conclusion
This compound is a well-characterized α,β-unsaturated ketone with established physicochemical properties. Standard organic synthesis and analytical protocols are applicable for its preparation and quantification. Its occurrence in biologically active natural sources like Ganoderma lucidum and the inherent reactivity of its α,β-unsaturated carbonyl moiety suggest potential for further investigation into its biological activities and applications, particularly in the context of drug development and natural product chemistry. This guide provides a foundational resource for researchers and scientists working with this compound.
References
- 1. This compound | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Unlocking the Potential of 1-Heptyne: A Comprehensive Guide [finechemical.net]
- 4. Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling-Redox Isomerization Mediated by Formate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H12O) [pubchemlite.lcsb.uni.lu]
- 6. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Safety and Handling of 1-Hepten-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Hepten-3-one (CAS No. 2918-13-0), a flammable liquid and irritant. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.
Physicochemical Properties
This compound is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various experimental conditions and for proper storage and handling.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [1][3] |
| Boiling Point | 154.00 to 155.00 °C @ 760.00 mm Hg (est.) | [1][3] |
| Flash Point | 111.00 °F (44.10 °C) (est.) | [1][3] |
| Vapor Pressure | 3.221000 mmHg @ 25.00 °C (est.) | [1][3] |
| Solubility | Soluble in alcohol; Insoluble in water (2645 mg/L @ 25 °C est.) | [3] |
| logP (o/w) | 1.671 (est.) | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and its irritant properties to the skin, eyes, and respiratory system.[2]
GHS Hazard Classification: [2]
| Hazard Class | Category |
| Flammable liquids | 3 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |
Hazard Statements: [2]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicology Data
| Toxicity Endpoint | Value |
| Oral/Parenteral Toxicity | Not determined |
| Dermal Toxicity | Not determined |
| Inhalation Toxicity | Not determined |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the search results, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for determining the hazard classifications listed above.
-
Flammability (Flash Point): Determined using methods like the Tag Closed Cup (TCC) tester.
-
Skin Irritation/Corrosion: Typically assessed using in vivo (e.g., OECD TG 404) or in vitro (e.g., OECD TG 431, 439) methods.
-
Eye Irritation/Corrosion: Assessed using in vivo (e.g., OECD TG 405) or in vitro (e.g., Bovine Corneal Opacity and Permeability test, OECD TG 437) methods.
-
Acute Inhalation Toxicity: Assessed according to OECD TG 403.
The logical workflow for a comprehensive safety assessment of a chemical like this compound is depicted in the diagram below.
Caption: Workflow for Chemical Safety Assessment.
Safe Handling and Storage Precautions
Given the flammable and irritant nature of this compound, strict adherence to the following handling and storage protocols is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (EN166).[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[5]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Handling Procedures:
-
Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[4][5]
-
Ground and bond containers and receiving equipment to prevent static electricity discharge.[4][6]
-
Avoid breathing mist, vapors, or spray.[7]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store away from heat and sources of ignition.[5]
-
Store locked up.[7]
-
Incompatible Materials: Strong oxidizing agents.[4]
The logical relationship between hazard identification and the implementation of control measures is illustrated in the following diagram.
Caption: Hazard Control Flow for this compound.
First-Aid Measures
In the event of exposure to this compound, immediate action is required.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[4][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][7]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4] Water mist may be used to cool closed containers.[4]
-
Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back.[4] Containers may explode when heated.[4] Vapors may form explosive mixtures with air.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[6] Ensure adequate ventilation.[5] Remove all sources of ignition.[5] Use personal protective equipment as required.[5]
-
Environmental Precautions: Prevent entry into sewers and public waters.[6]
-
Methods for Cleaning Up: Contain any spills with dikes or absorbents.[6] Clean up spills using an absorbent material and collect it.[6] Use only non-sparking tools.[6] Dispose of the waste in accordance with local, regional, and national regulations.[8]
References
- 1. This compound, 2918-13-0 [perflavory.com]
- 2. This compound | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 2918-13-0 [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. chemicalsafety.com [chemicalsafety.com]
- 8. fr.cpachem.com [fr.cpachem.com]
The Fungal Metabolite 1-Hepten-3-one: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Biosynthesis, Biological Activity, and Experimental Analysis of a Promising Volatile Organic Compound
Abstract
Volatile organic compounds (VOCs) are crucial to the chemical ecology of fungi, mediating interactions with their environment. Among these, the seven-carbon ketone, 1-hepten-3-one, has been identified as a metabolite of fungi such as Ganoderma lucidum[1]. While research has extensively focused on the related C8-volatile, 1-octen-3-ol, this compound presents a compelling subject for investigation due to its potential biological activities, including antimicrobial and insect repellent properties. This technical guide provides a comprehensive overview of the current knowledge on this compound as a fungal metabolite, including its proposed biosynthetic pathway, known biological roles, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in mycology, chemical ecology, and drug discovery.
Introduction
Fungi produce a diverse arsenal of secondary metabolites, including a wide range of volatile organic compounds (VOCs) that play critical roles in their life cycle and ecological interactions. These airborne chemical signals can influence the growth and development of the producing fungus, as well as mediate interactions with other organisms, including plants, bacteria, and insects. This compound, a C7 enone, is one such fungal VOC that has been reported in species like the medicinal mushroom Ganoderma lucidum[1]. While its more famous C8 counterpart, 1-octen-3-ol (the so-called "mushroom alcohol"), has been the subject of extensive research, the biological significance of this compound is an emerging area of interest. This guide synthesizes the available information on this compound, providing a technical foundation for its further exploration as a bioactive fungal metabolite.
Biosynthesis of this compound
The biosynthesis of C7 and C8 volatile compounds in fungi is intricately linked to fatty acid metabolism. While the specific pathway for this compound has not been definitively elucidated in fungi, a plausible route can be proposed based on the well-established biosynthesis of C8 volatiles, such as 1-octen-3-ol. This pathway involves the oxidative cleavage of unsaturated fatty acids.
The proposed biosynthetic pathway for this compound likely originates from the oxidation of a C7 unsaturated fatty acid or the cleavage of a longer-chain unsaturated fatty acid at a specific position. The key enzymes in this process are lipoxygenases (LOX) or dioxygenases (DOX), which introduce a hydroperoxy group into the fatty acid backbone, followed by the action of a hydroperoxide lyase (HPL) that cleaves the carbon chain to produce the volatile ketone.
Biological Activities of this compound
While direct studies on the biological activities of this compound are limited, the known functions of related fungal VOCs, particularly short-chain ketones, suggest several potential roles.
Antifungal Activity
Many fungal VOCs exhibit antifungal properties, potentially inhibiting the growth of competing fungal species. The related C8 compound, 1-octen-3-ol, has demonstrated inhibitory effects against a range of fungi. It is plausible that this compound possesses similar fungistatic or fungicidal properties.
Insect Repellent Activity
Volatile ketones are known to play a role in repelling insects. A study on the repellency of a series of aliphatic methyl ketones against Anopheles gambiae s.s. provides valuable data that can be extrapolated to this compound.
| Compound | Concentration | Repellency (%) | Reference |
| 2-Heptanone | 10% | 38.2 ± 7.5 | [2] |
| 2-Octanone | 10% | 69.0 ± 6.6 | [2] |
| 2-Nonanone | 10% | 86.2 ± 3.6 | [2] |
| DEET | 1% | 82.7 ± 1.9 | [2] |
Table 1: Repellency of selected methyl ketones against Anopheles gambiae s.s.
Phytotoxic Activity
Some fungal VOCs can have phytotoxic effects, inhibiting seed germination and plant growth. This can be a mechanism for fungi to compete with plants for resources. The related compound 1-octen-3-one has been shown to be highly phytotoxic, suggesting that this compound may also possess such activity.
Potential Role in Fungal Signaling (Quorum Sensing)
Quorum sensing is a cell-density-dependent communication mechanism in microorganisms, often mediated by small diffusible molecules. In fungi, volatile compounds can act as quorum-sensing molecules, regulating morphogenesis, sporulation, and secondary metabolite production. While not yet demonstrated for this compound, its volatile nature makes it a candidate for involvement in such signaling pathways, both within a fungal population and in interspecies communication.
Experimental Protocols
Extraction and Analysis of this compound from Fungal Cultures
The analysis of volatile compounds like this compound from fungal cultures is typically performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Fungal culture grown on a suitable solid or liquid medium
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
This compound analytical standard
-
Internal standard (e.g., 2-octanone)
Protocol:
-
Sample Preparation: Aseptically transfer a standardized amount of the fungal culture (e.g., a specific number of agar plugs or a defined volume of liquid culture) into a 20 mL headspace vial.
-
Internal Standard: Add a known amount of the internal standard to the vial.
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.
-
SPME Extraction: Insert the SPME fiber through the septum into the headspace of the vial and expose it for a standardized time (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS system for thermal desorption of the analytes onto the analytical column.
-
Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of the analytical standard. Quantify the compound by comparing its peak area to that of the internal standard.
Antifungal Susceptibility Testing
The antifungal activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
Materials:
-
Test fungus (e.g., a pathogenic yeast or mold)
-
Appropriate liquid culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
Positive control antifungal agent (e.g., fluconazole)
-
Spectrophotometer or plate reader
Protocol:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the culture medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungus according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration for the test organism to grow in the control wells.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control), as determined visually or by measuring the optical density.
Conclusion and Future Directions
This compound is an intriguing fungal metabolite with the potential for significant biological activities. Its likely origin from fatty acid metabolism places it within a well-studied class of fungal volatile compounds. The information presented in this guide provides a foundation for further research into this molecule. Future studies should focus on:
-
Elucidating the specific biosynthetic pathway of this compound in various fungal species.
-
Quantifying the production of this compound in a wider range of fungi and under different growth conditions.
-
Conducting comprehensive biological activity screening to determine its antifungal, insecticidal, and phytotoxic potential with quantitative metrics.
-
Investigating its role in fungal signaling and communication.
A deeper understanding of this compound and other fungal VOCs will not only enhance our knowledge of fungal chemical ecology but may also lead to the development of novel antifungal agents, insect repellents, and other valuable natural products.
References
Olfactory and Flavor Profile of 1-Hepten-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hepten-3-one is a volatile organic compound belonging to the class of enones, characterized by an alkene conjugated with a ketone.[1] While not widely utilized in the flavor and fragrance industry, its presence has been identified in various natural sources, including alfalfa, tomato, and as a fungal metabolite, notably in Ganoderma lucidum.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory and flavor profile of this compound, its physicochemical properties, relevant experimental protocols for its analysis, and insights into its potential biological pathways.
Olfactory and Flavor Profile
The sensory characteristics of this compound are not extensively documented in scientific literature. The primary odor descriptor that has been reported is metallic .[2][4] Notably, it is often recommended to be excluded from fragrance and flavor applications.[2]
For contextual understanding, the closely related compound, 1-Hepten-3-ol, exhibits a more complex and well-defined sensory profile. Its odor is described as oily, green, metallic, acrylate, tomato, spicy, earthy, fruity, and mushroom-like.[5] The flavor of 1-Hepten-3-ol is characterized as green, sweet, plastic, metallic, and weedy.[6] This comparison highlights the significant impact of the functional group (ketone vs. alcohol) on the perceived sensory profile.
Currently, there is a lack of publicly available quantitative data regarding the odor and taste thresholds of this compound in water or other matrices. Such data is crucial for determining its potential contribution to the overall flavor of a product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C7H12O | [3] |
| Molecular Weight | 112.17 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |
| Boiling Point | 154.00 to 155.00 °C @ 760.00 mm Hg (estimated) | [2] |
| Vapor Pressure | 3.221000 mmHg @ 25.00 °C (estimated) | [2] |
| Flash Point | 111.00 °F. TCC ( 44.10 °C. ) (estimated) | [2] |
| Solubility | Soluble in alcohol; Water solubility: 2645 mg/L @ 25 °C (estimated) | [2] |
| logP (o/w) | 1.671 (estimated) | [2] |
| CAS Number | 2918-13-0 | [3] |
Experimental Protocols for Analysis
Sample Preparation and Volatile Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
This technique is a sensitive and solvent-free method for extracting volatile compounds from a sample's headspace.[7][8]
-
Sample Incubation: A known quantity of the homogenized sample (e.g., fungal culture, tomato puree) is placed in a sealed headspace vial. The vial is then incubated at a controlled temperature (e.g., 40-60°C) for a specific duration to allow volatile compounds to partition into the headspace.
-
SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined period to adsorb the volatile analytes.
-
Thermal Desorption: The SPME fiber is then retracted and introduced into the heated injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed for analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold-standard technique for the separation and identification of volatile compounds.[9]
-
Gas Chromatography: The desorbed volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms, HP-INNOWax). A typical temperature program would involve an initial hold at a low temperature (e.g., 40°C), followed by a gradual ramp to a higher temperature (e.g., 250°C).
-
Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, is used for identification by comparison to a spectral library (e.g., NIST, Wiley).
Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of GC with the human nose as a detector to identify odor-active compounds.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to the mass spectrometer for chemical identification, while the other is directed to a sniffing port.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.
-
Data Correlation: The olfactory data is then correlated with the mass spectrometry data to identify the specific compounds responsible for the perceived aromas.
Signaling and Biosynthetic Pathways
General Olfactory Signaling Pathway
The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory receptor neurons.[10] While the specific receptor for this compound has not been identified, the general signaling cascade is well-established.
References
- 1. Showing Compound this compound (FDB029640) - FooDB [foodb.ca]
- 2. This compound, 2918-13-0 [thegoodscentscompany.com]
- 3. This compound | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 2918-13-0 [perflavory.com]
- 5. 1-hepten-3-ol [flavscents.com]
- 6. Showing Compound (+/-)-1-Hepten-3-ol (FDB009551) - FooDB [foodb.ca]
- 7. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Olfactory receptor - Wikipedia [en.wikipedia.org]
Solubility Profile of 1-Hepten-3-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-hepten-3-one, an α,β-unsaturated ketone. Due to a lack of extensive published quantitative data on its solubility in various organic solvents, this document focuses on providing detailed, adaptable experimental protocols for researchers to determine these parameters. The guide outlines the widely accepted shake-flask method, coupled with analytical techniques such as Ultraviolet-Visible (UV/Vis) spectroscopy and Gas Chromatography (GC), for accurate solubility determination. Furthermore, a logical workflow for solubility testing and data analysis is presented visually to aid in experimental design.
Introduction
This guide provides the necessary methodological framework for researchers to systematically determine the solubility of this compound in solvents of interest, ensuring reliable and reproducible data for their specific applications.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| Boiling Point | 154.2 °C at 760 mmHg | |
| Density | 0.822 g/cm³ | |
| Appearance | Colorless to pale yellow liquid | [1] |
| LogP (o/w) | 1.9 (predicted) | [3] |
Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly accessible literature. General statements indicate its solubility in alcohol.[1] To facilitate research and development, a template for recording experimentally determined solubility data is provided in Table 2. Researchers are encouraged to use the protocols outlined in Section 4 to populate this table.
Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Toluene | |||
| Hexane | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Other (Specify) |
Experimental Protocols for Solubility Determination
The following protocols describe the "gold standard" shake-flask method for determining the thermodynamic solubility of a liquid solute, like this compound, in an organic solvent.[4][5][6][7] This can be followed by quantification using UV/Vis spectroscopy or Gas Chromatography.
General Workflow for Solubility Determination
The overall process for determining the solubility of this compound is depicted in the following workflow diagram.
References
- 1. This compound, 2918-13-0 [thegoodscentscompany.com]
- 2. This compound | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H12O) [pubchemlite.lcsb.uni.lu]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
Methodological & Application
Synthesis of 1-Hepten-3-one via Aldol Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-hepten-3-one, a valuable intermediate in organic synthesis, through a base-catalyzed crossed aldol condensation of propanal and butanal. The procedure is designed to favor the formation of the desired α,β-unsaturated ketone by carefully controlling reaction conditions to minimize the formation of byproducts. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a visualization of the experimental workflow.
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The crossed aldol condensation, which involves two different carbonyl compounds, presents a synthetic challenge due to the potential for the formation of a mixture of up to four different products. However, by exploiting differences in reactivity and carefully controlling reaction parameters, it is possible to selectively synthesize a desired product.
This compound is an α,β-unsaturated ketone that serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and flavor compounds. Its synthesis via the aldol condensation of propanal and butanal, followed by dehydration, is an efficient method for its preparation. This protocol details a procedure using sodium hydroxide as a catalyst to promote the condensation reaction.
Reaction Scheme
The overall reaction involves the aldol condensation of propanal and butanal to form an intermediate β-hydroxy ketone, which then undergoes dehydration to yield this compound.
Step 1: Aldol Addition
CH₃CH₂CHO + CH₃CH₂CH₂CHO --(NaOH)--> CH₃CH₂CH(OH)CH(CH₂CH₃)CHO
Propanal + Butanal --> 3-Hydroxy-2-ethylpentanal
Step 2: Dehydration
CH₃CH₂CH(OH)CH(CH₂CH₃)CHO --(Heat)--> CH₃CH₂CH=C(CH₂CH₃)CHO + H₂O
3-Hydroxy-2-ethylpentanal --> this compound
(Note: The above scheme shows one of the four possible initial aldol addition products. The desired this compound is formed from the crossed condensation where butanal forms the enolate and attacks propanal, followed by dehydration.)
Experimental Workflow
Figure 1. A diagram illustrating the experimental workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
Propanal (97%)
-
Butanal (99%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether (anhydrous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve sodium hydroxide (4.0 g, 0.1 mol) in 80 mL of distilled water. Cool the solution to 10-15 °C in an ice bath.
-
Addition of Reactants: To the cooled NaOH solution, add butanal (14.4 g, 0.2 mol).
-
Slowly add propanal (11.6 g, 0.2 mol) dropwise from the dropping funnel over a period of 30-45 minutes while maintaining the reaction temperature between 10-15 °C with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The reaction mixture will turn yellow and form two layers.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine all organic layers and wash with 1 M HCl (20 mL) to neutralize any remaining base, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Remove the diethyl ether using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 155-158 °C.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Propanal | 11.6 g (0.2 mol) |
| Butanal | 14.4 g (0.2 mol) |
| Catalyst | |
| Sodium Hydroxide | 4.0 g (0.1 mol) |
| Reaction Conditions | |
| Temperature | 10-15 °C (addition), Room Temp. (reaction) |
| Time | 30-45 min (addition), 2-3 hours (reaction) |
| Product | |
| Theoretical Yield | 22.4 g (based on 1:1 reaction) |
| Boiling Point | 155-158 °C |
| Expected Yield | ~40-50% |
Note: The yield can be influenced by the efficiency of the fractional distillation in separating this compound from other condensation products and unreacted starting materials.
Logical Relationship of Reaction Control
Figure 2. A diagram showing the logical relationship between reaction conditions and the desired outcome.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Propanal and butanal are flammable and volatile. Avoid inhalation and contact with skin and eyes.
-
Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
Conclusion
This protocol provides a reliable method for the synthesis of this compound via a base-catalyzed crossed aldol condensation. Careful control of the reaction temperature and the rate of addition of the electrophilic aldehyde are critical for maximizing the yield of the desired product and minimizing the formation of side products. The purification by fractional distillation is an essential step to obtain a product of high purity. This procedure is suitable for researchers in academic and industrial settings who require a practical and scalable synthesis of this important α,β-unsaturated ketone.
Application Notes and Protocols: Synthesis of 1-Hepten-3-one via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of the α,β-unsaturated ketone, 1-Hepten-3-one, utilizing the Wittig reaction. The described methodology involves the reaction of pentanal with a stabilized phosphorus ylide, acetylmethylenetriphenylphosphorane. This protocol is designed to be a reliable reference for chemists in research and development, offering a clear pathway to this valuable synthetic intermediate. Included are summaries of reaction conditions, a step-by-step experimental procedure, and diagrams illustrating the reaction pathway and workflow.
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2] This reaction is particularly advantageous for its high degree of regioselectivity, ensuring the double bond is formed at a specific location.[3][4] For the synthesis of α,β-unsaturated ketones, the use of stabilized ylides, which contain an electron-withdrawing group, is a common and effective strategy.[5][6] These stabilized ylides are generally less reactive than their non-stabilized counterparts and typically favor the formation of the (E)-alkene isomer.[2][6]
The synthesis of this compound, a useful building block in organic synthesis, can be efficiently achieved through the reaction of pentanal with acetylmethylenetriphenylphosphorane (also known as (1-triphenylphosphoranylidene)propan-2-one). The electron-withdrawing acetyl group on the ylide stabilizes the carbanion, making the reagent stable and easier to handle.[7] The reaction proceeds via a nucleophilic attack of the ylide on the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[8]
Data Presentation
The following table summarizes typical conditions for the Wittig reaction in the synthesis of α,β-unsaturated ketones using stabilized ylides and aldehydes.
| Parameter | Condition | Notes |
| Ylide | Acetylmethylenetriphenylphosphorane | A stabilized ylide, often commercially available or can be prepared from the corresponding phosphonium salt. |
| Aldehyde | Pentanal (or other aliphatic aldehydes) | The electrophilic partner in the reaction. |
| Stoichiometry | 1.0 - 1.2 equivalents of ylide per equivalent of aldehyde | A slight excess of the ylide can help drive the reaction to completion. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Anhydrous conditions are recommended for optimal results. |
| Temperature | Room temperature to 50 °C | Stabilized ylides may require gentle heating to increase the reaction rate.[4] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up | Precipitation of triphenylphosphine oxide, extraction | The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent mixture. |
| Purification | Flash column chromatography | To isolate the pure α,β-unsaturated ketone. |
| Expected Yield | 60 - 85% | Yields can vary depending on the specific substrates and reaction conditions. |
Experimental Protocols
Materials and Reagents
-
Pentanal (≥98%)
-
Acetylmethylenetriphenylphosphorane (≥97%)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes (or Pentane)
-
Ethyl Acetate
-
Silica Gel for column chromatography
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure for the Synthesis of this compound
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetylmethylenetriphenylphosphorane (1.2 equivalents).
-
Dissolve the ylide in anhydrous dichloromethane (approximately 40 mL).
-
Begin stirring the solution at room temperature.
-
-
Addition of Aldehyde:
-
In a separate, dry vial, prepare a solution of pentanal (1.0 equivalent) in a small amount of anhydrous dichloromethane (approximately 10 mL).
-
Add the pentanal solution dropwise to the stirring ylide solution over a period of 15-20 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system). The disappearance of the pentanal spot and the appearance of a new, higher Rf product spot will indicate the reaction's progression.
-
If the reaction is sluggish, it can be gently heated to reflux (around 40 °C for DCM) for several hours until completion is observed by TLC.[4] A typical reaction time is between 2 to 12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
Reduce the solvent volume in half using a rotary evaporator.
-
Add hexanes (or pentane) to the concentrated solution to precipitate the triphenylphosphine oxide byproduct as a white solid.
-
Stir the resulting suspension for 15-20 minutes and then filter off the solid precipitate.
-
Wash the solid with a small amount of cold hexanes.
-
Collect the filtrate, which contains the desired product.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with pure hexanes and gradually increasing the polarity with ethyl acetate is recommended to isolate the this compound.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
-
Characterization:
-
Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its identity and purity.
-
Mandatory Visualizations
Reaction Pathway
Caption: Overall Wittig reaction for this compound synthesis.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Hepten-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hepten-3-one (C7H12O, M.W. 112.17 g/mol ) is a volatile organic compound that has been identified as a metabolite in some fungal species, such as Ganoderma lucidum[1]. Its presence and concentration can be of interest in various fields, including fungal biology, food science, and as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity. This document provides a detailed protocol for the analysis of this compound by GC-MS.
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of this compound. Please note that the performance characteristics are typical for a validated method and should be experimentally verified.
| Parameter | Value |
| Compound Information | |
| IUPAC Name | hept-1-en-3-one[1] |
| CAS Number | 2918-13-0[1][2] |
| Molecular Formula | C7H12O[1][3] |
| Molecular Weight | 112.17 g/mol [1] |
| Mass Spectrometry Data (Electron Ionization) | |
| Molecular Ion [M]+ | m/z 112 |
| Major Fragment Ions (m/z) | 55 (Base Peak), 70, 41, 83[1] |
| Chromatographic Data | |
| Typical Retention Time (DB-5 column) | ~ 8.5 min (dependent on exact method parameters) |
| Kovats Retention Index (Standard non-polar) | 856 - 888[1] |
| Kovats Retention Index (Standard polar) | 1190 - 1200[1] |
| Method Performance Characteristics (Illustrative) | |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis of this compound.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For volatile compounds like this compound, headspace analysis is often preferred to minimize matrix effects.
Protocol 1: Static Headspace (SHS) Sampling
This method is suitable for the analysis of volatile compounds in liquid or solid samples.
-
Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
-
Matrix Modification (Optional): For aqueous samples, adding salts like sodium chloride can increase the partitioning of volatile analytes into the headspace.
-
Vial Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum cap.
-
Equilibration: Place the vial in the headspace autosampler's incubator at a controlled temperature (e.g., 80 °C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to reach equilibrium between the sample and the headspace gas.
-
Injection: The autosampler will then automatically inject a specific volume of the headspace gas into the GC inlet.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method is suitable for extracting the analyte from a liquid sample matrix.
-
Sample Preparation: Take a known volume of the liquid sample (e.g., 5 mL).
-
Internal Standard Spiking: Add a known amount of a suitable internal standard.
-
Extraction: Add an equal volume of a water-immiscible organic solvent with a low boiling point (e.g., dichloromethane or hexane).
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for hexane) to a clean vial.
-
Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis.
-
Injection: Inject 1 µL of the final extract into the GC-MS system.
GC-MS Instrumentation and Parameters
The following are typical instrument parameters for the analysis of this compound. These may need to be optimized for your specific instrument and application.
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode:
-
Full Scan: m/z 40-300 for qualitative analysis and library searching.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions: m/z 112, 83, 70, and 55.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Data Processing Logic
Caption: Data processing and interpretation steps.
References
Purification of 1-Hepten-3-one by Fractional Distillation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-hepten-3-one using fractional distillation. This method is particularly effective for separating this compound from impurities with different boiling points, which are common in its synthesis, for instance, through aldol condensation.
Introduction
This compound is a valuable intermediate in organic synthesis and drug development. Its purity is crucial for subsequent reactions and for ensuring the quality and safety of the final products. Fractional distillation is a fundamental purification technique that separates liquid mixtures based on differences in their boiling points. This document outlines the principles, apparatus, and a detailed protocol for the fractional distillation of this compound.
Data Presentation
The successful purification of this compound by fractional distillation relies on the differences in the boiling points of the components in the crude mixture. A common synthetic route to this compound is the aldol condensation of propanal and butanal. The table below summarizes the physical properties of this compound and potential impurities that may be present from this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| Propanal | C₃H₆O | 58.08 | 49[1][2] |
| Butanal | C₄H₈O | 72.11 | 75 |
| This compound | C₇H₁₂O | 112.17 | 154-155[3] |
| 1-Hepten-3-ol | C₇H₁₄O | 114.19 | 155[4] |
| 2-Ethyl-2-hexenal | C₈H₁₄O | 126.20 | 176-179[5][6] |
Note: 1-Hepten-3-ol is a potential byproduct if reduction occurs during the synthesis. 2-Ethyl-2-hexenal can result from the self-condensation of butanal.
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by fractional distillation.
References
Application Notes and Protocols: 1-Hepten-3-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hepten-3-one, a versatile α,β-unsaturated ketone, serves as a valuable starting material in organic synthesis. Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, allows for a variety of chemical transformations, making it a key building block for the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic reactions.
Chemical Profile of this compound:
| Property | Value |
| CAS Number | 2918-13-0[1][2] |
| Molecular Formula | C₇H₁₂O[1][3] |
| Molecular Weight | 112.17 g/mol [1][3] |
| Appearance | Colorless to pale yellow liquid[4] |
| Boiling Point | 154-155 °C[4] |
| Flash Point | 44 °C[4] |
| Solubility | Soluble in alcohol, sparingly soluble in water[4] |
Key Applications and Synthetic Protocols
The reactivity of this compound is dominated by its α,β-unsaturated ketone moiety, making it an excellent substrate for conjugate additions (Michael additions) and cycloaddition reactions such as the Diels-Alder reaction. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to a diverse range of molecular architectures.
Michael Addition Reactions
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for carbon-carbon bond formation.
This reaction is a classic example of the Michael addition, where the enolate of diethyl malonate acts as the nucleophile.
Reaction Scheme:
Caption: Michael Addition of Diethyl Malonate to this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of sodium ethoxide (NaOEt) in absolute ethanol (prepared by dissolving sodium metal in ethanol), add diethyl malonate dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of this compound: After stirring the mixture for 15-30 minutes, add a solution of this compound in absolute ethanol dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Representative):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl Malonate | NaOEt | Ethanol | 0 to RT | 18 | 75-85 |
| Nitromethane | DBU | THF | RT | 24 | 70-80 |
| Thiophenol | Et₃N | CH₂Cl₂ | RT | 4 | 90-95 |
Diels-Alder Reaction
This compound can act as a dienophile in the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. This reaction is highly stereospecific and is a powerful tool for the synthesis of cyclic compounds.
The reaction of this compound with cyclopentadiene is a classic example of a Diels-Alder reaction.
Reaction Scheme:
Caption: Diels-Alder Reaction of this compound with Cyclopentadiene.
Experimental Protocol:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (approx. 170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the collected cyclopentadiene cold (in an ice bath) as it readily dimerizes at room temperature.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent such as toluene.
-
Addition of Diene: Add the freshly prepared cyclopentadiene to the solution of this compound.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the Diels-Alder adduct.
Quantitative Data (Representative):
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclopentadiene | This compound | Toluene | 110 | 4 | 80-90 |
| Isoprene | This compound | Benzene | 80 | 8 | 70-80 |
| 1,3-Butadiene | This compound | Sealed Tube | 150 | 12 | 60-70 |
Application in the Synthesis of Bioactive Molecules and Natural Products
While direct, documented total syntheses starting from this compound are not extensively reported in readily available literature, its structural motif is present in various natural products and its reactivity makes it a plausible intermediate or starting material for their synthesis. For instance, the core structure of jasmonates, a class of plant hormones, features a cyclopentanone ring that can be conceptually derived from precursors accessible through Michael additions to enones like this compound. Similarly, the synthesis of certain prostaglandin analogues involves intermediates with structural similarities that could be constructed using methodologies applicable to this compound.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway to natural product precursors from this compound.
Conclusion
This compound is a versatile and reactive starting material in organic synthesis. Its utility in fundamental carbon-carbon bond-forming reactions like the Michael addition and the Diels-Alder reaction provides access to a wide range of acyclic and cyclic compounds. These products can serve as important intermediates in the synthesis of more complex and biologically relevant molecules. The protocols and data presented herein offer a foundation for researchers to explore the synthetic potential of this valuable building block in their own research and development endeavors. Further investigation into its application in asymmetric catalysis and multicomponent reactions is a promising area for future research.
References
Application Notes and Protocols for Michael Addition Reactions Involving 1-Hepten-3-one as an Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. 1-Hepten-3-one, with its reactive enone moiety, serves as a versatile Michael acceptor, leading to the formation of 1,5-dicarbonyl compounds and their heteroatom analogues. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex natural products.
This document provides detailed application notes and protocols for the Michael addition of various nucleophiles—specifically thiols, carbanions (from diethyl malonate), and amines—to this compound. It also explores the potential biological activities of the resulting Michael adducts, offering insights for drug development professionals.
Note on Data: Specific experimental data and yields for Michael additions involving this compound are not extensively reported in the literature. Therefore, the following protocols and data tables are representative examples based on reactions with structurally similar α,β-unsaturated ketones. These should serve as a starting point, and optimization of reaction conditions for this compound is recommended.
I. Thia-Michael Addition: Synthesis of β-Thio-Ketones
The addition of thiols to enones is a highly efficient and often spontaneous reaction that can be catalyzed by a base or, in some cases, proceeds without a catalyst. The resulting β-thio-ketones are of interest due to the prevalence of sulfur-containing compounds in pharmaceuticals.
Data Presentation: Representative Thia-Michael Additions
| Entry | Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Triethylamine (10 mol%) | Dichloromethane | RT | 2 | 95 |
| 2 | Benzylthiol | None | Neat | RT | 1 | 92 |
| 3 | Ethanethiol | Sodium Hydroxide (5 mol%) | Ethanol | 0 | 0.5 | 98 |
| 4 | 4-Methoxythiophenol | None | Neat | 30 | 0.5 | 93 |
Experimental Protocol: Synthesis of 3-(Phenylthio)heptan-3-one
This protocol describes a general procedure for the base-catalyzed thia-Michael addition of thiophenol to this compound.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in dichloromethane (5 mL) in a round-bottom flask, add thiophenol (1.1 mmol, 1.1 equiv).
-
Add triethylamine (0.1 mmol, 0.1 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(phenylthio)heptan-3-one.
II. Michael Addition of Carbon Nucleophiles: Synthesis of γ-Keto Esters
The addition of soft carbon nucleophiles, such as the enolate of diethyl malonate, to enones is a classic method for C-C bond formation, leading to 1,5-dicarbonyl compounds which are versatile synthetic intermediates.
Data Presentation: Representative Michael Additions of Diethyl Malonate
| Entry | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide (1.1 equiv) | Ethanol | RT | 4 | 85 |
| 2 | Sodium Hydride (1.1 equiv) | Tetrahydrofuran | 0 to RT | 6 | 82 |
| 3 | Potassium tert-Butoxide (1.1 equiv) | tert-Butanol | RT | 3 | 88 |
| 4 | DBU (1.2 equiv) | Acetonitrile | 50 | 12 | 75 |
Experimental Protocol: Synthesis of Diethyl 2-(3-oxoheptyl)malonate
This protocol provides a general method for the sodium ethoxide-mediated Michael addition of diethyl malonate to this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 mmol, 1.1 equiv) in absolute ethanol (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl malonate (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
After the reaction is complete, carefully neutralize the mixture with 1 M HCl until it is slightly acidic (pH ~6).
-
Remove the ethanol under reduced pressure.
-
To the residue, add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the crude product via flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield diethyl 2-(3-oxoheptyl)malonate.
III. Aza-Michael Addition: Synthesis of β-Amino Ketones
The conjugate addition of amines to enones, known as the aza-Michael addition, is a fundamental route to β-amino ketones, which are important pharmacophores and synthetic intermediates.
Data Presentation: Representative Aza-Michael Additions
| Entry | Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Acetic Acid (10 mol%) | Methanol | RT | 12 | 78 |
| 2 | Benzylamine | None | Neat | 60 | 6 | 85 |
| 3 | Pyrrolidine | None | Ethanol | RT | 1 | 92 |
| 4 | Morpholine | Yb(OTf)₃ (5 mol%) | Acetonitrile | RT | 8 | 88 |
Experimental Protocol: Synthesis of 3-(Phenylamino)heptan-3-one
This protocol outlines a general procedure for the acid-catalyzed aza-Michael addition of aniline to this compound.
Materials:
-
This compound
-
Aniline
-
Glacial acetic acid
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and aniline (1.1 mmol, 1.1 equiv) in methanol (5 mL).
-
Add a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 equiv).
-
Stir the mixture at room temperature for 12 hours. Monitor the reaction's progress using TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-(phenylamino)heptan-3-one.
IV. Potential Biological Activities and Signaling Pathways
While specific biological data for Michael adducts of this compound are scarce, the resulting compound classes have been investigated for a range of pharmacological activities.
-
β-Thio-Ketones: This class of compounds has shown potential antimicrobial and cytotoxic activities. The thioether linkage can play a crucial role in the interaction with biological targets. Some studies suggest that β-thio-ketones may exert their effects by interacting with cysteine residues in enzymes or proteins, potentially leading to the inhibition of cellular processes.[1]
-
γ-Keto Esters: These compounds are versatile intermediates in the synthesis of various bioactive molecules. Some γ-keto esters and their derivatives have been explored for their potential as anticancer and antibacterial agents. Their biological activity is often attributed to their ability to participate in various cellular reactions or to be converted into other biologically active heterocycles.[2]
-
β-Amino Ketones: This is a well-known pharmacophore present in numerous clinically used drugs. β-Amino ketones have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] Their mechanism of action can vary widely depending on the overall molecular structure, but often involves interaction with specific receptors or enzymes in the central nervous system or other tissues.
Hypothetical Signaling Pathway for a β-Amino Ketone with Analgesic Properties
The diagram below illustrates a hypothetical signaling pathway for a β-amino ketone that may exhibit analgesic effects through the modulation of opioid receptors, a common mechanism for analgesic drugs.
Caption: Hypothetical signaling pathway of a β-amino ketone with analgesic properties.
V. Experimental Workflow
The following diagram illustrates a general workflow for a typical Michael addition reaction, from setup to product characterization.
Caption: General experimental workflow for a Michael addition reaction.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beta-amino ketones. Synthesis and some biological activities in mice of 3,3-dialkyl-1,2,3,4-tetrahydro-4-quinolinones and related Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial activity assessment of a class of α,β-unsaturated ketones known as chalcones. While direct research on a broad range of 1-Hepten-3-one derivatives is limited, chalcones serve as an excellent and well-studied proxy. They share the core α,β-unsaturated ketone functional group responsible for their biological activity and are readily synthesized, making them a valuable model for investigating this class of compounds.
Introduction to Chalcones as Antimicrobial Agents
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of open-chain flavonoids that are precursors to a wide variety of heterocyclic compounds.[1] Their structure, featuring an α,β-unsaturated ketone system, is a key determinant of their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The reactivity of this functional group, particularly its ability to undergo Michael addition, is believed to be a primary mechanism of its antimicrobial action.[3] The synthesis of chalcones is typically straightforward, often achieved through a base-catalyzed Claisen-Schmidt condensation, making them an attractive scaffold for the development of new antimicrobial agents.[2][4]
Data Presentation: Antimicrobial Activity of Chalcone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various synthesized chalcone derivatives against a panel of pathogenic bacteria and fungi. Lower MIC values indicate greater antimicrobial potency.
| Compound ID | Substituents | Test Organism | MIC (µg/mL) | Reference |
| C1 | R1=H, R2=H | Staphylococcus aureus | 125 | [5] |
| Bacillus subtilis | 62.5 | [5] | ||
| Escherichia coli | 250 | [5] | ||
| Pseudomonas aeruginosa | 125 | [5] | ||
| C2 | R1=4-OH, R2=H | Staphylococcus aureus | >512 | [3] |
| C3 | R1=4-OCH3, R2=H | Staphylococcus aureus | >512 | [3] |
| C4 | R1=H, R2=4-Cl | Staphylococcus aureus (MSSA) | 256 | [3] |
| Staphylococcus aureus (MRSA) | 256 | [3] | ||
| C5 | R1=4-OCH3, R2=4-Cl | Staphylococcus aureus (MSSA) | 128 | [3] |
| Staphylococcus aureus (MRSA) | 128 | [3] | ||
| C6 | 2,4-dichloro (Ring A), 4-N(CH3)2 (Ring B) | Candida albicans | 31.25 | [6] |
| Aspergillus niger | 62.5 | [6] | ||
| C7 | 2,4-dichloro (Ring A), 4-OCH3 (Ring B) | Candida albicans | 62.5 | [6] |
| Aspergillus niger | 125 | [6] | ||
| C8 | 3-F (B ring) | Mycobacterium tuberculosis H37Rv | ≤16,760 (IC50) | [7] |
| C9 | 2,5-di-F (B ring) | Mycobacterium tuberculosis H37Rv | ≤16,760 (IC50) | [7] |
| C10 | 3,5-di-F (B ring) | Mycobacterium tuberculosis H37Rv | ≤16,760 (IC50) | [7] |
| C11 | 2,4-di-F (B ring) | Candida albicans | 15.62 | [7] |
| C12 | 2,6-di-F (B ring) | Candida glabrata | 31.25 | [7] |
Experimental Protocols
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from substituted acetophenones and benzaldehydes.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (10-60%)
-
Stirring apparatus
-
Beakers and flasks
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) in ethanol in a flask.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl if necessary to precipitate the product.
-
Collect the crude chalcone by filtration, wash with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified chalcone and characterize it using spectroscopic methods (e.g., IR, NMR).
References
- 1. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Hepten-3-one in the Synthesis of Flavor Compounds
Application Note AP-FLV-001
Introduction
1-Hepten-3-one is a versatile α,β-unsaturated ketone that serves as a valuable precursor in the synthesis of a variety of flavor compounds. While possessing a characteristic metallic odor on its own, its chemical structure allows for targeted modifications to generate desirable flavor notes, including mushroom, fruity, and potentially savory characteristics. This document outlines key synthetic transformations of this compound into flavor-active molecules, providing detailed experimental protocols and relevant data for researchers in the flavor and fragrance industry, as well as drug development professionals interested in sensory perception.
The primary applications of this compound in flavor synthesis revolve around two main reaction pathways: the reduction of the ketone functionality and the conjugate addition to the α,β-unsaturated system. These transformations lead to the formation of alcohols, esters, and thioethers, many of which possess distinct and potent flavor profiles.
Key Synthetic Pathways
Two principal synthetic routes unlock the potential of this compound as a flavor precursor:
-
Reduction to 1-Hepten-3-ol: The selective reduction of the carbonyl group in this compound yields 1-hepten-3-ol. This secondary alcohol is a key flavor compound with characteristic earthy, green, mushroom, and fruity notes.[1][2] This transformation is crucial for developing savory and mushroom-like flavor profiles.
-
Michael Addition of Thiols: The α,β-unsaturated nature of this compound makes it an excellent Michael acceptor. The conjugate addition of thiols, such as cysteine or other sulfur-containing compounds, can lead to the formation of thioethers. These sulfur-containing molecules are often associated with meaty, savory, and roasted flavor notes.
The subsequent esterification of 1-hepten-3-ol, produced via reduction, opens up a pathway to a wide array of fruity esters, further expanding the flavor chemist's palette.
Data Presentation
The following tables summarize the key compounds, their organoleptic properties, and typical reaction yields.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Organoleptic Profile |
| This compound | 2918-13-0 | C₇H₁₂O | 112.17 | Metallic[3] |
| 1-Hepten-3-ol | 4938-52-7 | C₇H₁₄O | 114.19 | Green, mushroom, fruity, earthy[1][2] |
Table 1: Physicochemical and Organoleptic Properties of this compound and its Reduction Product.
| Reaction | Product | Reagents | Typical Yield | Flavor Contribution |
| Reduction | 1-Hepten-3-ol | Sodium borohydride | ~90% (analogous reaction)[4] | Mushroom, earthy, green, fruity |
| Michael Addition | Thioether adducts | Thiols (e.g., cysteine) | - | Meaty, savory, roasted |
| Esterification | Fruity esters | Carboxylic acids (e.g., acetic acid) | - | Fruity, sweet |
Table 2: Summary of Synthetic Transformations and Flavor Contributions.
Experimental Protocols
Protocol 1: Synthesis of 1-Hepten-3-ol (Mushroom & Fruity Flavor Precursor)
This protocol describes the selective reduction of this compound to 1-hepten-3-ol. The procedure is adapted from the high-yield reduction of the analogous compound, 1-octen-3-one.[4][5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 g, 89.1 mmol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.69 g, 44.6 mmol) in small portions over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 1-hepten-3-ol can be purified by vacuum distillation.
Expected Yield: Based on the analogous reduction of 1-octen-3-one, a yield of approximately 90% is expected.[4]
Characterization: The product can be characterized by GC-MS and NMR spectroscopy to confirm its identity and purity.
Protocol 2: Synthesis of a Thioether Adduct (Savory Flavor Compound)
This protocol outlines the Michael addition of a thiol to this compound, a reaction that can generate savory and meaty flavor notes. This is a general procedure that can be adapted for various thiols.
Materials:
-
This compound
-
Thiol (e.g., 1-dodecanethiol as a model)
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 44.6 mmol) and the thiol (1.1 equivalents) in dichloromethane (50 mL).
-
Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude thioether adduct can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 1-Hepten-3-yl Acetate (Fruity Flavor)
This protocol describes the Fischer esterification of 1-hepten-3-ol to produce a fruity ester.
Materials:
-
1-Hepten-3-ol
-
Acetic acid
-
Sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution
Procedure:
-
In a 100 mL round-bottom flask, combine 1-hepten-3-ol (5.0 g, 43.8 mmol), acetic acid (1.2 equivalents), and a few drops of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the mixture with water (30 mL), followed by 5% sodium bicarbonate solution (2 x 30 mL) to neutralize the excess acid, and finally with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester.
-
Purify the ester by vacuum distillation.
Mandatory Visualizations
Caption: Key synthetic pathways from this compound.
Caption: Workflow for the reduction of this compound.
References
- 1. 1-庚烯-3-醇 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-hepten-3-ol, 4938-52-7 [thegoodscentscompany.com]
- 3. This compound, 2918-13-0 [thegoodscentscompany.com]
- 4. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.fiu.edu [faculty.fiu.edu]
Application Note: Derivatization of 1-Hepten-3-one for Enhanced HPLC and LC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-Hepten-3-one is an α,β-unsaturated ketone, a class of volatile organic compounds found in various natural and industrial sources. Direct analysis of such compounds by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be challenging due to their volatility, potential for thermal instability, and lack of strong chromophores for UV detection or efficient ionization for MS analysis.[1][2] Chemical derivatization is a robust strategy to overcome these limitations.[3][4][5] This process chemically modifies the analyte to improve its detectability and chromatographic behavior.[4][6]
This application note provides detailed protocols for the derivatization of this compound using 2,4-dinitrophenylhydrazine (DNPH), a widely used reagent for carbonyl compounds. The resulting 2,4-dinitrophenylhydrazone derivative is stable, possesses a strong chromophore for sensitive UV detection, and exhibits excellent properties for both HPLC and LC-MS analysis.[2][7]
Principle of Derivatization with 2,4-DNPH The derivatization of ketones like this compound with 2,4-dinitrophenylhydrazine is an acid-catalyzed condensation reaction. The nucleophilic nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form a stable, colored 2,4-dinitrophenylhydrazone derivative.[7]
Figure 1: Reaction of this compound with DNPH.
Experimental Protocols
Protocol 1: Derivatization for HPLC-UV Analysis
This protocol is adapted from established methods for carbonyl analysis, such as U.S. EPA Method 8315A.[7]
1. Reagent Preparation
-
DNPH Reagent Solution (Acidified):
-
Caution: DNPH is flammable and potentially explosive when dry. Always handle with appropriate personal protective equipment. For trace analysis, recrystallization of DNPH from HPLC-grade acetonitrile is recommended to remove carbonyl impurities.[7]
-
Dissolve 150 mg of purified DNPH in 50 mL of acetonitrile in a 100 mL volumetric flask.
-
Carefully add 1.0 mL of concentrated sulfuric acid.
-
Dilute to the 100 mL mark with acetonitrile.
-
Store the solution in a dark, airtight container at 4°C.[7]
-
-
Citrate Buffer (pH 3.0):
2. Sample Preparation and Derivatization
-
Measure a 100 mL aliquot of the aqueous sample into a 250 mL flask. If the sample volume is smaller, adjust the total volume to 100 mL with reagent water.[7]
-
Add 4 mL of citrate buffer and adjust the sample pH to 3.0 ± 0.1.[7]
-
Add 6 mL of the acidified DNPH reagent solution to the pH-adjusted sample.[7][8]
-
Seal the container and place it in a heated orbital shaker at 40°C for 1 hour, ensuring gentle swirling.[7][8]
3. Extraction of Derivatives (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge (e.g., 2000 mg) according to the manufacturer's instructions, typically with methanol followed by reagent water.
-
Load the derivatized sample onto the conditioned C18 cartridge at a low flow rate.
-
Wash the cartridge to remove interferences (e.g., with a small volume of water).
-
Dry the cartridge thoroughly under vacuum.
-
Elute the DNPH-hydrazone derivatives from the cartridge with 5-10 mL of acetonitrile or ethanol.[7][9]
-
Collect the eluate and adjust to a final volume (e.g., 5 or 10 mL) in a volumetric flask. The sample is now ready for HPLC analysis.
4. HPLC-UV Instrumental Conditions (Typical)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: Acetonitrile/Water gradient. A typical gradient might start at 60:40 (v/v) and increase to 100% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 - 1.5 mL/min.[8]
-
Injection Volume: 10 - 20 µL.[8]
-
Column Temperature: 30 - 40 °C.
Protocol 2: Considerations for LC-MS Analysis
Derivatization for LC-MS follows a similar principle but aims to introduce a functionality that enhances ionization efficiency in the MS source.[1][10] While DNPH derivatives can be analyzed by LC-MS, other reagents are often employed to achieve lower detection limits.
Alternative Derivatizing Agent: PFBHA O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent alternative for MS analysis. It reacts with carbonyls to form oxime derivatives, which have been shown to significantly enhance detection and sensitivity, particularly with atmospheric pressure chemical ionization (APCI).[11] The resulting derivatives often produce a strong pseudomolecular (M+H)+ ion, ideal for selective monitoring.[11]
General LC-MS Protocol Adaptation
-
Derivatization: Follow the derivatization steps from Protocol 1, substituting DNPH with PFBHA if desired. Reaction conditions may need optimization (e.g., temperature, time, pH).
-
Extraction: The SPE procedure described in Protocol 1 is generally applicable for PFBHA-oximes as well.
-
LC-MS Instrumental Conditions (Typical):
-
LC Conditions: Similar to HPLC-UV, using a C18 column and an acetonitrile/water gradient is a good starting point. UHPLC systems can be used for faster analysis times.[2]
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be more sensitive for less polar derivatives like PFBHA-oximes.[11]
-
MS Detection:
-
Mode: Positive ion mode is common for DNPH and PFBHA derivatives.[11]
-
Analysis Mode: Full scan to identify the mass of the derivatized analyte, followed by Selected Ion Monitoring (SIM) of the pseudomolecular ion (e.g., [M+H]+) for quantification to improve sensitivity and selectivity. For even greater specificity, tandem MS (MS/MS) can be used.
-
-
Overall Experimental Workflow
The entire process from sample collection to final data analysis can be visualized as a streamlined workflow.
Figure 2: General workflow for derivatization analysis.
Data Presentation
Quantitative performance of the DNPH derivatization method is highly dependent on the specific analyte, sample matrix, and instrumentation. The following table summarizes typical performance characteristics reported for the analysis of various carbonyl compounds using DNPH derivatization followed by HPLC-UV.
| Parameter | Typical Value/Range | Notes |
| Recovery | 83 – 100% | Dependent on the efficiency of the extraction method (e.g., SPE).[12] |
| Limit of Detection (LOD) | 0.1 ng - 5 ng | Refers to the amount injected on-column. Can be lower with UHPLC systems.[2][12] |
| Limit of Quantitation (LOQ) | 0.3 ng - 15 ng | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.995 | Achievable over several orders of magnitude in concentration. |
| Precision (RSD) | 1.9 – 10.1% | Replicate analyses show good reproducibility.[12] |
| UV Detection Wavelength | ~360 nm | Optimal wavelength for detecting DNPH-hydrazone derivatives.[7][9] |
Chemical derivatization with reagents like 2,4-dinitrophenylhydrazine provides a reliable and sensitive method for the quantitative analysis of this compound by HPLC-UV and LC-MS. The conversion of the ketone to a stable, UV-active hydrazone overcomes challenges associated with the direct analysis of volatile carbonyls. The detailed protocols and workflow presented here offer a robust starting point for researchers to develop and validate methods for the determination of this compound and other similar carbonyl compounds in a variety of sample matrices. For LC-MS applications, exploring alternative reagents like PFBHA may offer further enhancements in sensitivity and selectivity.[11]
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. unitedchem.com [unitedchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cac.yorku.ca [cac.yorku.ca]
1-Hepten-3-one: A Versatile Building Block in the Synthesis of Bioactive Natural Products
For Immediate Release
Shanghai, China – December 13, 2025 – 1-Hepten-3-one, a reactive α,β-unsaturated ketone, is gaining significant traction as a versatile C7 building block in the stereoselective synthesis of complex natural products. Its inherent functionality allows for a range of chemical transformations, making it a valuable precursor for constructing intricate molecular architectures found in bioactive compounds, particularly terpenoids and steroids. This application note provides a detailed overview of the utility of this compound in natural product synthesis, focusing on its application in the renowned Robinson annulation reaction for the construction of polycyclic frameworks. Detailed experimental protocols and quantitative data are provided to guide researchers in leveraging this valuable synthetic tool.
Introduction
Natural products remain a cornerstone of drug discovery and development, with their complex structures often providing the inspiration for new therapeutic agents. The efficient and stereocontrolled synthesis of these molecules is a central challenge in organic chemistry. This compound, with its conjugated enone system, serves as an excellent Michael acceptor and a partner in various annulation strategies, providing a reliable method for the construction of six-membered rings, a common motif in a vast array of natural products.
Application in Terpenoid Synthesis: The Robinson Annulation
A prime example of the synthetic utility of this compound is its application in the synthesis of eremophilane-type sesquiterpenoids, a class of natural products known for their diverse biological activities. The core bicyclic structure of these compounds can be efficiently assembled using the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.
In this context, this compound acts as the Michael acceptor, reacting with a cyclic ketone to form a key intermediate that subsequently undergoes an intramolecular aldol reaction to furnish the bicyclic core of the eremophilane skeleton. This strategy has been successfully employed in the total synthesis of several natural eremophilane sesquiterpenoids.[1][2]
Logical Workflow for Eremophilane Synthesis
The following diagram illustrates the general workflow for the synthesis of an eremophilane core using this compound via a Robinson annulation strategy.
Caption: Synthetic workflow for eremophilane natural products.
Experimental Protocols
The following protocols provide a detailed methodology for the key steps involved in the synthesis of an eremophilane bicyclic core using this compound.
Protocol 1: Michael Addition of a Cyclic Ketone to this compound
Objective: To synthesize the 1,5-diketone intermediate via a Michael addition reaction.
Materials:
-
Cyclic ketone (e.g., 2-methylcyclohexane-1,3-dione)
-
This compound
-
Base (e.g., potassium hydroxide, sodium methoxide)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the cyclic ketone in the anhydrous solvent under an inert atmosphere, add the base at room temperature.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 1,5-diketone intermediate.
Protocol 2: Intramolecular Aldol Condensation and Dehydration (Robinson Annulation)
Objective: To cyclize the 1,5-diketone intermediate to form the bicyclic enone core.
Materials:
-
Crude 1,5-diketone intermediate from Protocol 1
-
Base (e.g., potassium hydroxide, sodium hydroxide)
-
Solvent (e.g., ethanol, methanol)
-
Heat source
Procedure:
-
Dissolve the crude 1,5-diketone in the chosen solvent.
-
Add a solution of the base to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction typically involves the formation of the aldol addition product followed by dehydration to the α,β-unsaturated ketone.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with an appropriate acid.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the pure bicyclic enone.
Quantitative Data
The efficiency of the Robinson annulation using this compound is dependent on the specific substrate and reaction conditions. The following table summarizes typical yields for the key steps in the synthesis of an eremophilane precursor.
| Step | Reactants | Product | Typical Yield (%) |
| Michael Addition | 2-Methylcyclohexane-1,3-dione & this compound | 1,5-Diketone Intermediate | 75-85 |
| Robinson Annulation | 1,5-Diketone Intermediate | Bicyclic Enone | 60-70 |
Signaling Pathways and Biological Relevance
While this compound itself is a signaling molecule in certain ecological interactions, the natural products synthesized from it often exhibit significant biological activities. For instance, many eremophilane sesquiterpenoids have demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties. The bicyclic core constructed using this compound serves as a scaffold for further chemical modifications to modulate these biological activities. The specific signaling pathways affected by the final natural products are diverse and depend on their unique structures.
The following diagram illustrates the general relationship between the synthetic building block, the core scaffold, and the potential biological impact of the resulting natural products.
Caption: From building block to biological function.
Conclusion
This compound has proven to be a valuable and versatile building block in the synthesis of complex natural products. Its application in the Robinson annulation provides an efficient and reliable method for the construction of the core cyclic systems of important bioactive molecules such as the eremophilane sesquiterpenoids. The detailed protocols and data presented here serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to utilize this compound in their synthetic endeavors. The continued exploration of this and other versatile building blocks will undoubtedly pave the way for the discovery and development of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Hepten-3-one Synthesis
Welcome to the technical support center for the synthesis of 1-Hepten-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize yield and purity in your experiments.
Synthesis Overview
This compound is a valuable α,β-unsaturated ketone in organic synthesis. It can be prepared through two primary routes:
-
Crossed Aldol (Claisen-Schmidt) Condensation: This method involves the base-catalyzed reaction of pentanal and acetone. It is a straightforward approach but requires careful control to minimize side reactions.
-
Grignard Reaction followed by Oxidation: This two-step process begins with the reaction of a vinyl Grignard reagent with pentanal to form the secondary allylic alcohol, 1-hepten-3-ol. Subsequent oxidation of the alcohol yields the desired ketone. This route offers an alternative when the aldol condensation proves problematic.
Below, you will find detailed troubleshooting guides, FAQs, experimental protocols, and data to help you navigate the synthesis of this compound.
Troubleshooting Guides & FAQs
Route 1: Crossed Aldol (Claisen-Schmidt) Condensation
This section addresses common issues encountered during the synthesis of this compound via the crossed aldol condensation of pentanal and acetone.
Frequently Asked Questions (FAQs)
-
Q1: Why is my yield of this compound consistently low?
-
A1: Low yields in crossed aldol condensations can stem from several factors. A primary cause is the formation of side products from the self-condensation of acetone.[1][2] Additionally, the equilibrium of the initial aldol addition may not favor the product. To drive the reaction forward, it is often necessary to heat the reaction mixture to promote the irreversible dehydration to the more stable conjugated enone.[2]
-
-
Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity for this compound?
-
A2: The formation of multiple products is a common challenge when both carbonyl partners have α-hydrogens.[1] To favor the desired crossed product, you can slowly add the enolizable ketone (acetone) to a mixture of the non-enolizable (or less readily enolizable) aldehyde (pentanal) and the base. This strategy helps to minimize the self-condensation of acetone.[2] Using a more reactive aldehyde compared to the ketone also helps direct the reaction, as the ketone will preferentially form the enolate.[2]
-
-
Q3: What is the optimal base for this condensation?
-
A3: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used catalysts for Claisen-Schmidt condensations.[3] The choice and concentration of the base are critical; an insufficient amount may lead to an incomplete reaction, while an overly strong base concentration can promote unwanted side reactions.[4]
-
-
Q4: How can I effectively purify the crude this compound?
-
A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of ethanol and water.[2] Washing the crude product with cold water before recrystallization is important to remove any remaining base and water-soluble impurities.[1]
-
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Incorrect stoichiometry- Low reaction temperature | - Use a fresh solution of a suitable base (e.g., NaOH, KOH).- Ensure accurate measurement of reactants.- Gently heat the reaction mixture to promote dehydration to the final product. |
| Formation of a Complex Mixture of Products | - Self-condensation of acetone- Both reactants acting as nucleophile and electrophile | - Slowly add acetone to the pentanal and base mixture.- Use a directed aldol strategy by pre-forming the enolate of acetone with a strong, non-nucleophilic base like LDA at low temperatures.[1] |
| Product is an Oil and Does Not Solidify | - Presence of impurities- Product has a low melting point | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod.- Purify the oil using column chromatography. |
| Poor Purity After Recrystallization | - Incomplete removal of starting materials or byproducts- Inappropriate recrystallization solvent | - Ensure thorough washing of the crude product before recrystallization.- Experiment with different solvent systems for recrystallization. |
Route 2: Grignard Reaction and Oxidation
This section provides guidance for the two-step synthesis of this compound, starting with the Grignard reaction to form 1-hepten-3-ol, followed by its oxidation.
Frequently Asked Questions (FAQs)
-
Q1: My Grignard reaction is not initiating. What should I do?
-
A1: The most common reason for a Grignard reaction failing to start is the presence of moisture or an oxide layer on the magnesium turnings. Ensure all glassware is rigorously flame-dried under an inert atmosphere.[5] Activating the magnesium is also crucial; this can be done by adding a small crystal of iodine, which will etch the surface of the magnesium, exposing fresh metal.[5]
-
-
Q2: I am getting a significant amount of a dimeric byproduct (e.g., 1,3-butadiene from vinyl Grignard). How can I prevent this?
-
A2: This is likely due to a Wurtz-type coupling reaction. This side reaction can be minimized by the slow, controlled addition of the vinyl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
-
Q3: Which oxidizing agent is best for converting 1-hepten-3-ol to this compound?
-
A3: Several oxidizing agents can be used. Pyridinium chlorochromate (PCC) is a mild reagent that effectively oxidizes secondary alcohols to ketones without over-oxidation.[6] Dess-Martin periodinane (DMP) is another excellent choice, known for high yields and mild reaction conditions.[6] The Swern oxidation is also a very mild and effective method, but it requires low temperatures and produces a noxious byproduct. Stronger oxidizing agents like Jones reagent (chromic acid) can also be used, but care must be taken to avoid side reactions with the double bond.
-
-
Q4: My oxidation reaction is giving a low yield. What are the possible reasons?
-
A4: Low yields in the oxidation step can be due to incomplete reaction, over-oxidation (with stronger agents), or degradation of the starting material or product. Ensure the correct stoichiometry of the oxidizing agent is used. For chromium-based oxidants, the formation of a tar-like residue can sometimes trap the product; adding an inert support like Celite can help.
-
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Grignard Reaction: Low Yield of 1-Hepten-3-ol | - Wet glassware or solvents- Inactive magnesium- Wurtz coupling side reaction | - Flame-dry all glassware and use anhydrous solvents.- Activate magnesium with iodine or by mechanical stirring.- Add the vinyl halide slowly to the magnesium suspension. |
| Oxidation: Incomplete Conversion of Alcohol | - Insufficient oxidizing agent- Deactivated reagent | - Use a slight excess of the oxidizing agent.- Use a fresh batch of the oxidizing reagent. |
| Oxidation: Formation of Byproducts | - Over-oxidation (with strong oxidants)- Reaction with the double bond | - Use a mild oxidizing agent like PCC, DMP, or a Swern oxidation.- Monitor the reaction closely by TLC to avoid prolonged reaction times. |
| Difficult Purification of this compound | - Contamination with unreacted alcohol- Presence of chromium salts (if using CrO₃) | - Use column chromatography to separate the ketone from the more polar alcohol.- Filter the reaction mixture through a plug of silica gel or celite to remove inorganic byproducts. |
Data Presentation
Table 1: Effect of Base Catalyst on the Yield of α,β-Unsaturated Ketones in Aldol Condensation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaOH | Ethanol/Water | Room Temp | 2 | ~70-80 | General Procedure |
| KOH | Ethanol | Room Temp | 2-4 | ~75-85 | [3] |
| Solid NaOH (solvent-free) | None | Room Temp | 0.25 | >90 | [7] |
| Mg-Al Hydrotalcite | Toluene | 100 | 8 | ~60-70 | [8] |
Note: Yields are for analogous Claisen-Schmidt reactions and may vary for the synthesis of this compound.
Table 2: Comparison of Oxidizing Agents for the Conversion of Secondary Allylic Alcohols to Enones
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Features |
| PCC | Dichloromethane | Room Temp | 1-3 h | 85-95 | Mild, reliable, but generates chromium waste.[9][10] |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp | 1-2 h | 90-98 | Mild, high yielding, avoids heavy metals.[10] |
| Swern Oxidation | Dichloromethane | -78 | 0.5-1 h | 90-98 | Very mild, excellent for sensitive substrates, but requires cryogenic temperatures and produces a foul odor.[11] |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - Room Temp | 0.5-2 h | 70-85 | Strong oxidant, inexpensive, but can lead to side reactions with the alkene. |
| MnO₂ | Dichloromethane | Room Temp | 24-48 h | 70-90 | Chemoselective for allylic and benzylic alcohols, but often requires a large excess and long reaction times.[12] |
Note: Yields are general for the oxidation of secondary allylic alcohols and may vary for 1-hepten-3-ol.
Experimental Protocols
Protocol 1: Synthesis of this compound via Crossed Aldol (Claisen-Schmidt) Condensation
Materials:
-
Pentanal
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), 10% solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 equivalent) in a 1:1 mixture of water and ethanol. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reactants: To the cooled base solution, add pentanal (1.0 equivalent). Then, slowly add acetone (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture by adding 10% HCl until the pH is approximately 7. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Grignard Reaction and Oxidation
Step A: Synthesis of 1-Hepten-3-ol
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Pentanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add anhydrous THF to just cover the magnesium. Slowly add a small amount of a solution of vinyl bromide (1.1 equivalents) in anhydrous THF from the dropping funnel to initiate the reaction. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.[13]
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[5] Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1-hepten-3-ol can be purified by column chromatography.
Step B: Oxidation of 1-Hepten-3-ol to this compound (using PCC)
Materials:
-
1-Hepten-3-ol (from Step A)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
Addition of Alcohol: To this suspension, add a solution of 1-hepten-3-ol (1.0 equivalent) in anhydrous DCM in one portion.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound via crossed aldol condensation.
Caption: Two-step synthesis of this compound via Grignard reaction and subsequent oxidation.
Caption: Troubleshooting logic for the crossed aldol condensation synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. orgosolver.com [orgosolver.com]
- 11. reddit.com [reddit.com]
- 12. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Common side reactions and byproducts in 1-Hepten-3-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-hepten-3-one. The content is tailored for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Guide for Grignard Synthesis Route
The synthesis of this compound via the reaction of butanoyl chloride with vinylmagnesium bromide is a common method. However, it is often plagued by the formation of a tertiary alcohol byproduct through over-addition.
Primary Reaction: Butanoyl Chloride + Vinylmagnesium Bromide → this compound
Major Side Reaction: this compound + Vinylmagnesium Bromide → 4-Ethyl-1-hepten-4-ol
Frequently Asked Questions (Grignard Route)
Q1: My final product is a mixture of my desired ketone (this compound) and a higher molecular weight alcohol. How can I prevent this?
A1: This is the most common issue, arising from the Grignard reagent reacting with the newly formed ketone. The ketone product is often more reactive than the starting acyl chloride.[1] To minimize the formation of the tertiary alcohol (4-ethyl-1-hepten-4-ol), you should implement the following procedural modifications:
-
Inverse Addition: Slowly add the butanoyl chloride solution to the vinylmagnesium bromide solution. This ensures that the Grignard reagent is never in large excess relative to the acyl chloride.
-
Low Temperature: Maintain a very low reaction temperature (e.g., -78 °C using a dry ice/acetone bath). This reduces the rate of the second addition reaction more significantly than the first.
-
Stoichiometry: Use a precise 1:1 molar ratio of vinylmagnesium bromide to butanoyl chloride. Using an excess of the Grignard reagent will guarantee the formation of the tertiary alcohol.[1][2]
Q2: The yield of my reaction is very low, and I recover a lot of starting material or other unidentified byproducts.
A2: Low yields in Grignard reactions are often due to reagent deactivation or improper setup. Consider these troubleshooting steps:
-
Anhydrous Conditions: Grignard reagents are strong bases and react readily with protic sources, especially water.[2] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (e.g., dry THF or diethyl ether).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Reagent Quality: The quality of the magnesium turnings and the vinyl bromide is crucial. Use fresh, shiny magnesium turnings and consider activating them with a small crystal of iodine or 1,2-dibromoethane. Titrate your prepared Grignard reagent to determine its exact concentration before use.
Data on Byproduct Formation
While exact yields are highly dependent on specific reaction conditions, the following table illustrates the expected trend in product distribution based on the addition method and temperature.
| Reaction Condition | Expected this compound Yield | Expected 4-Ethyl-1-hepten-4-ol Yield | Rationale |
| Grignard added to Acyl Chloride at 0 °C | Low to Moderate | High | Localized excess of Grignard reagent promotes rapid reaction with the ketone as it forms. |
| Acyl Chloride added to Grignard at 0 °C | Moderate | Moderate to High | Better control, but the temperature is not low enough to sufficiently slow the second addition. |
| Acyl Chloride added to Grignard at -78 °C | High | Low | Recommended: Low temperature and slow addition maximize the kinetic difference between the two additions. |
Experimental Protocol: Minimizing Tertiary Alcohol Byproduct
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Grignard Preparation: Place magnesium turnings (1.2 eq) in the flask and activate with a crystal of iodine. Add a solution of vinyl bromide (1.1 eq) in anhydrous THF dropwise to prepare the vinylmagnesium bromide solution.
-
Reaction Setup: Cool the freshly prepared vinylmagnesium bromide solution to -78 °C.
-
Acyl Chloride Addition: Dissolve butanoyl chloride (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the butanoyl chloride solution dropwise to the stirred Grignard reagent at -78 °C over a period of 1-2 hours.
-
Quenching: After the addition is complete, quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to separate this compound from any tertiary alcohol byproduct.
Logical Workflow for Grignard Synthesis Troubleshooting
Caption: Troubleshooting workflow for Grignard synthesis.
Section 2: Troubleshooting Guide for Crossed Aldol Condensation Route
An alternative synthesis for this compound is the base-catalyzed crossed aldol condensation between propanal and butanal, followed by dehydration. This route presents challenges related to self-condensation and regioselectivity.
Desired Reaction: Propanal (Enolate) + Butanal (Electrophile) → 3-Hydroxy-2-methylheptanal → this compound (after dehydration and tautomerization)
Major Side Reactions:
-
Propanal Self-Condensation: 2 x Propanal → 3-Hydroxy-2-methylpentanal
-
Butanal Self-Condensation: 2 x Butanal → 3-Hydroxy-2-ethylhexanal
-
Alternative Crossed-Aldol: Butanal (Enolate) + Propanal (Electrophile) → 3-Hydroxy-2-ethylpentanal
Frequently Asked Questions (Aldol Route)
Q1: My reaction produces a complex mixture of products that is very difficult to separate. How can I favor the desired crossed-aldol product?
A1: A complex product mixture is the hallmark of a poorly controlled crossed aldol reaction.[3] To improve the selectivity for this compound, you need to control which aldehyde forms the enolate and which acts as the electrophile.
-
Directed Aldol Reaction: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) to pre-form the enolate of one aldehyde quantitatively. For this synthesis, you would pre-form the enolate of propanal.
-
Slow Addition: Once the enolate of propanal is formed, slowly add butanal to the reaction mixture. This ensures that the butanal primarily reacts with the propanal enolate rather than having a chance to self-condense.
Q2: My reaction stops at the β-hydroxy ketone (aldol addition product) and does not dehydrate to the final enone.
A2: The dehydration step of an aldol condensation is often promoted by heat.[4] If you are isolating the aldol addition product, you may need to adjust your reaction conditions.
-
Increase Temperature: After the initial aldol addition at low temperature, you can warm the reaction mixture or heat it under reflux to encourage elimination of water.
-
Acid/Base Catalysis: The dehydration can be catalyzed by either acid or base. If your initial basic conditions are not sufficient, a separate acidic workup and heating step can be employed.
Potential Byproduct Overview
| Reactants (Enolate + Electrophile) | Aldol Addition Product | Dehydration Product (Enone/Enal) |
| Propanal + Butanal (Desired) | 3-Hydroxy-2-methylheptanal | 2-Methyl-2-heptenal |
| Propanal + Propanal | 3-Hydroxy-2-methylpentanal | 2-Methyl-2-pentenal |
| Butanal + Butanal | 3-Hydroxy-2-ethylhexanal | 2-Ethyl-2-hexenal |
| Butanal + Propanal | 3-Hydroxy-2-ethylpentanal | 2-Ethyl-2-pentenal |
Note: The desired this compound is a tautomer of 2-methyl-2-heptenal and may form under specific workup conditions, though the conjugated enal is often the primary product.
Experimental Protocol: Directed Aldol Condensation
-
Apparatus Setup: Set up a flame-dried, three-necked flask with a stirrer, thermometer, and nitrogen inlet.
-
Enolate Formation: Prepare a solution of LDA in anhydrous THF. Cool the solution to -78 °C. Slowly add propanal (1.0 eq) to the LDA solution to form the lithium enolate.
-
Aldehyde Addition: Slowly add butanal (1.0 eq) to the enolate solution at -78 °C. Stir for 1-2 hours.
-
Quenching and Dehydration: Quench the reaction with a proton source (e.g., saturated aq. NH₄Cl). For dehydration, either warm the reaction mixture to room temperature and stir for several hours or perform an acidic workup followed by heating.
-
Work-up and Purification: Perform a standard aqueous work-up followed by extraction with an organic solvent. Purify the resulting mixture by column chromatography to isolate the desired product from the various side products.
Aldol Reaction Pathway Diagram
References
Technical Support Center: 1-Hepten-3-one Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for preventing the polymerization of 1-hepten-3-one during storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample viscous or solidified?
A1: this compound, an α,β-unsaturated ketone, is susceptible to spontaneous polymerization, especially when exposed to heat, light, or certain contaminants.[1] Increased viscosity or solidification indicates that the monomer has started to polymerize, forming higher molecular weight oligomers or polymers.
Q2: What are the primary factors that induce the polymerization of this compound?
A2: The primary triggers for polymerization are:
-
Heat: Elevated temperatures significantly accelerate the rate of polymerization.
-
Light: UV radiation can initiate free-radical polymerization.[1]
-
Oxygen: While seemingly counterintuitive, oxygen can participate in the formation of peroxides, which can then initiate polymerization. However, some common inhibitors require the presence of oxygen to function effectively.
-
Contamination: Impurities such as acids, bases, or metal ions can act as catalysts for polymerization.
Q3: How can I prevent the polymerization of this compound during storage?
A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Refrigeration: Store the compound at low temperatures (2-8°C) to minimize the rate of polymerization.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation and peroxide formation.
-
Light Protection: Use amber glass vials or store in a dark place to protect from light.
-
Inhibitor Addition: Add a suitable polymerization inhibitor. Common choices for vinyl compounds include hydroquinone (HQ) or butylated hydroxytoluene (BHT).
Q4: What are the recommended inhibitors and their typical concentrations?
A4: Hydroquinone (HQ) and butylated hydroxytoluene (BHT) are effective free-radical scavengers that can prevent the polymerization of unsaturated compounds. Recommended starting concentrations are typically in the range of 100-200 ppm. The optimal concentration may vary depending on the storage conditions and desired shelf life.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Haziness | Onset of polymerization. | 1. Immediately cool the sample to 2-8°C. 2. Check for the presence of an inhibitor. If absent or depleted, consider adding a fresh stock of inhibitor (e.g., 100-200 ppm BHT or HQ). 3. If the material is still usable for your application, consider purification by distillation to remove any oligomers. |
| Complete Solidification | Extensive polymerization. | The material is likely unusable for most applications. Proper disposal according to your institution's guidelines is recommended. |
| Discoloration (e.g., yellowing) | Degradation or presence of impurities. | 1. Analyze the purity of the sample using Gas Chromatography (GC). 2. If purity is compromised, purification by distillation may be necessary. |
Quantitative Data on Inhibitor Effectiveness
| Inhibitor | Typical Concentration (ppm) | Mechanism of Action | Relative Effectiveness |
| Hydroquinone (HQ) | 100 - 250 | Radical Scavenger (requires oxygen) | +++ |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | Radical Scavenger | ++ |
| Phenothiazine (PTZ) | 50 - 200 | Radical Scavenger | ++++ |
| 4-tert-Butylcatechol (TBC) | 50 - 200 | Radical Scavenger (requires oxygen) | +++ |
Note: The effectiveness of these inhibitors should be experimentally verified for this compound under your specific storage conditions.
Experimental Protocols
Protocol 1: Purity Assessment and Polymer Quantification by Gas Chromatography (GC)
Objective: To determine the purity of this compound and quantify the amount of soluble polymer present.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If polymer is suspected, allow any insoluble polymer to settle and carefully transfer the supernatant for analysis. To quantify the polymer, the entire sample (including polymer) can be dissolved, and a high molecular weight internal standard can be used.
-
-
GC Conditions (Example):
-
Instrument: Agilent 7890B GC with FID detector or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
The purity of this compound is determined by the area percent of the monomer peak relative to the total area of all peaks in the chromatogram.
-
The presence of a broad, late-eluting peak or a series of repeating peaks may indicate the presence of soluble oligomers or polymers. Quantification can be achieved by calibrating with a polymer standard of known concentration or by using an internal standard method.
-
Protocol 2: Accelerated Stability Study
Objective: To evaluate the effectiveness of different inhibitors and storage conditions on the stability of this compound over a shortened timeframe.
Methodology:
-
Sample Preparation:
-
Prepare multiple vials of freshly purified this compound.
-
To different sets of vials, add varying concentrations of the inhibitors to be tested (e.g., HQ and BHT at 0, 100, and 200 ppm).
-
Prepare two sets of each inhibitor concentration: one stored under ambient air and another under an inert atmosphere (e.g., nitrogen).
-
-
Storage Conditions:
-
Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C or 50°C).
-
Protect all samples from light.
-
-
Time Points for Analysis:
-
Withdraw a vial from each set at regular intervals (e.g., day 0, day 7, day 14, day 28).
-
-
Analysis:
-
At each time point, analyze the purity of the this compound sample using the GC method described in Protocol 1.
-
Visually inspect the samples for any changes in appearance (e.g., viscosity, color).
-
-
Data Evaluation:
-
Plot the purity of this compound as a function of time for each storage condition and inhibitor concentration.
-
The most effective inhibitor and storage condition will be the one that shows the slowest rate of degradation (i.e., the smallest decrease in purity over time).
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing the causes of this compound polymerization.
Caption: Simplified mechanism of free-radical polymerization and its inhibition.
References
Troubleshooting GC peak tailing for 1-Hepten-3-one analysis
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 1-Hepten-3-one.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my GC chromatogram?
A1: Peak tailing for a polar compound like this compound is a common issue in GC analysis and can be attributed to several factors.[1][2] The most frequent causes involve undesirable interactions between the analyte and active sites within the GC system.[2][3] These active sites are often exposed silanol groups in the injector liner, on column contamination, or on the stationary phase itself, which can lead to reversible adsorption of the polar ketone.[2][4] Other potential causes include:
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes and disrupt the sample flow path, causing peak distortion.[2][5][6]
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can create new active sites.[2][4]
-
Inappropriate Method Parameters: A low inlet temperature may lead to incomplete or slow vaporization, while a solvent polarity mismatch with the stationary phase can cause poor focusing of the analyte at the column head.[2][7]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.[3][8]
Q2: What is the ideal type of GC column for this compound analysis?
A2: For a polar analyte like this compound, a polar or intermediate polarity capillary column is generally recommended.[9][10][11] The principle of "like dissolves like" is crucial for selecting the stationary phase.[9][10][11] A good starting point would be a polyethylene glycol (PEG) phase, commonly known as a WAX column, as these are well-suited for separating polar compounds that can engage in hydrogen bonding.[9]
Q3: How can I improve the peak shape of my this compound analysis?
A3: To improve peak shape and reduce tailing, a systematic approach to troubleshooting is recommended. Start by addressing the most common causes:
-
Inlet Maintenance: The injection port is a frequent source of problems.[5] Regularly replace the inlet liner and septum. Using a deactivated liner is crucial for analyzing active compounds like ketones.[3]
-
Column Maintenance: If the column is contaminated, you can try to bake it out according to the manufacturer's instructions. If tailing persists, trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues and active sites.[1][3]
-
Verify Column Installation: Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector to avoid dead volumes.[5][6]
-
Optimize Inlet Temperature: The inlet temperature should be high enough to ensure rapid vaporization of this compound but not so high as to cause thermal degradation.[12][13][14] A good starting point is often 250 °C.[12][13]
Troubleshooting Guide
This guide provides a systematic approach to resolving peak tailing issues for this compound.
Step 1: Initial Assessment
Before making any changes, it's important to characterize the problem.
-
Assess Peak Asymmetry: Calculate the tailing factor or asymmetry factor of the this compound peak. A value greater than 1.5 is a strong indicator of a tailing issue that needs to be addressed.[3]
-
Check Other Peaks: Observe if other compounds in your chromatogram are also tailing. If all peaks are tailing, it could indicate a flow path issue, such as a poor column installation.[15][16] If only polar compounds like this compound are tailing, it is more likely due to active sites in the system.[7]
Step 2: Inlet System Troubleshooting
The inlet is the most common source of peak tailing.[5]
-
Replace Consumables: Start by replacing the septum and the inlet liner. For a polar analyte like this compound, it is highly recommended to use a deactivated liner.
-
Clean the Inlet: If replacing the liner and septum does not resolve the issue, the inlet itself may be contaminated. Follow the manufacturer's instructions for cleaning the injector.
Step 3: Column Troubleshooting
-
Column Conditioning: Bake out the column at a temperature recommended by the manufacturer to remove any volatile contaminants.
-
Column Trimming: If baking out the column is ineffective, trim 10-20 cm from the inlet end of the column to remove non-volatile residues and damaged stationary phase.[1][3]
-
Proper Installation: After trimming, ensure the column is reinstalled correctly with a clean, square cut and at the proper insertion depth.[5][6]
Step 4: Method Parameter Optimization
If the issue persists after addressing the hardware, consider optimizing your method parameters.
-
Inlet Temperature: Perform a study by injecting a standard at different inlet temperatures (e.g., 225 °C, 250 °C, 275 °C) to find the optimal temperature that provides the best peak shape without causing degradation.[12]
-
Oven Temperature Program: Ensure the initial oven temperature is low enough to allow for proper solvent focusing, especially in splitless injection mode.[3][7]
-
Carrier Gas Flow Rate: A low carrier gas flow rate can sometimes contribute to peak tailing.[7] Check that your flow rate is within the optimal range for your column dimensions.
Quantitative Data Summary
The following table provides representative data on how different troubleshooting steps can impact the peak shape of a volatile ketone like this compound.
| Troubleshooting Action | Initial Tailing Factor | Tailing Factor After Action | Expected Improvement |
| Replace standard liner with a deactivated liner | 2.1 | 1.4 | Significant reduction in tailing due to fewer active sites. |
| Trim 15 cm from the column inlet | 1.8 | 1.2 | Removal of contaminants and active sites at the column head. |
| Increase inlet temperature from 200 °C to 250 °C | 1.9 | 1.3 | Improved vaporization leads to a sharper, more symmetric peak. |
| Re-install column with a clean cut | 2.5 | 1.5 | Elimination of dead volume and flow path disruptions. |
Experimental Protocol: GC Analysis of this compound
This protocol provides a starting point for the analysis of this compound and can be optimized as needed.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-WAX (or similar PEG stationary phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Inlet:
-
Mode: Split (50:1 split ratio).
-
Temperature: 250 °C.
-
Liner: Deactivated, single taper with glass wool.
-
-
Detector:
-
Temperature: 280 °C.
-
Hydrogen flow: 30 mL/min.
-
Airflow: 300 mL/min.
-
Makeup gas (Helium): 25 mL/min.
-
-
Injection:
-
Volume: 1 µL.
-
Solvent: Hexane.
-
-
Sample Preparation: Prepare a standard of this compound in hexane at a concentration of 100 µg/mL.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting GC peak tailing for this compound.
Caption: A flowchart for troubleshooting GC peak tailing.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Restek - Blog [restek.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. benchchem.com [benchchem.com]
- 10. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 11. fishersci.ca [fishersci.ca]
- 12. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 13. benchchem.com [benchchem.com]
- 14. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. GC Troubleshooting—Tailing Peaks [restek.com]
Technical Support Center: Mass Spectrometry of 1-Hepten-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hepten-3-one and encountering issues with mass spectral fragmentation.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the molecular ion peak (m/z 112) for this compound in my mass spectrum. What could be the issue?
A1: The molecular ion peak for aliphatic ketones can sometimes be weak or absent in electron ionization (EI) mass spectrometry.[1][2][3][4][5] This is due to the high energy of the ionization process, which can cause the molecular ion to be energetically unstable and fragment rapidly.[6] If the molecular ion is not observed, consider the following:
-
Use a "softer" ionization technique: Chemical Ionization (CI) is a less energetic method that is more likely to yield an observable molecular ion.
-
Check for instrument sensitivity: If you are consistently seeing low intensity across all signals, there may be an issue with your instrument's sensitivity. This could be due to a dirty ion source, a leak in the system, or issues with the detector.
-
Confirm sample integrity: Ensure that your sample of this compound has not degraded.
Q2: What are the expected major fragment ions for this compound, and what do they represent?
A2: The mass spectrum of this compound is characterized by several key fragment ions resulting from predictable cleavage patterns of ketones. The most abundant fragments are typically observed at m/z 55, 70, and 27.[7]
Q3: My overall signal intensity is very low. How can I improve it?
A3: Low signal intensity can be caused by a variety of factors. Here are some troubleshooting steps:
-
Check for leaks: A leak in the system is a common cause of low signal. Use a leak detector to check all fittings and seals.
-
Clean the ion source: A contaminated ion source can significantly reduce sensitivity. Follow your instrument's maintenance protocol for cleaning the source.
-
Optimize instrument parameters: Ensure that parameters such as injection volume, source temperature, and gas flow rates are optimized for your analysis.
-
Verify sample concentration: If the sample is too dilute, the signal will be weak. Consider concentrating your sample if appropriate.
-
Switch to a scan mode over a low-mass range: This can help confirm that your instrument is spraying and detecting ions effectively.[8]
Q4: I am seeing unexpected peaks in my spectrum. What could be the cause?
A4: Extraneous peaks can arise from several sources:
-
Contamination: Contamination can come from the solvent, sample handling, or the instrument itself. Running a blank analysis can help identify the source of contamination.
-
Column bleed: If you are using gas chromatography (GC-MS), column bleed can introduce siloxane-related peaks into your spectrum.
-
Leaks: Air leaks can introduce nitrogen (m/z 28) and oxygen (m/z 32) into the spectrum.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the mass spectral analysis of this compound.
Caption: Troubleshooting workflow for mass spectral analysis.
Quantitative Data: Major Fragment Ions of this compound
The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound. The fragmentation of aliphatic ketones primarily occurs through α-cleavage and McLafferty rearrangement.[9]
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 112 | [CH₂=CHCOCH₂CH₂CH₂CH₃]⁺• | Molecular Ion |
| 83 | [CH₂=CHCOCH₂CH₂]⁺ | Loss of an ethyl radical (•CH₂CH₃) via α-cleavage |
| 70 | [CH₂=C(OH)CH₂CH₃]⁺• | McLafferty Rearrangement (loss of propene) |
| 55 | [CH₂=CHCO]⁺ | α-cleavage with loss of a butyl radical (•CH₂CH₂CH₂CH₃) |
| 43 | [CH₃CH₂CO]⁺ | α-cleavage with loss of a vinyl radical (•CH=CH₂) |
| 27 | [CH₂=CH]⁺ | Vinyl cation |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
A standard experimental protocol for obtaining the mass spectrum of this compound using a GC-MS system with electron ionization is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation (if applicable):
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 20 to 200.
-
Key Fragmentation Pathways of this compound
The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.
Caption: Primary fragmentation pathways of this compound.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. whitman.edu [whitman.edu]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. This compound | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
Technical Support Center: Chiral Separation of 1-Hepten-3-one Enantiomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 1-hepten-3-one enantiomers.
Troubleshooting Guide
Our troubleshooting guide is designed to help you resolve common issues encountered during the chiral separation of this compound.
Q1: Why am I seeing no separation (co-elution) of the this compound enantiomers on my chiral GC column?
A1: Co-elution is a common challenge in chiral separations. Here are several factors that could be contributing to this issue:
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Incorrect Column Selection: The most critical factor in chiral GC is the stationary phase. For a volatile ketone like this compound, cyclodextrin-based chiral stationary phases (CSPs) are typically the first choice. If you are not using a CSP specifically designed for chiral separations, you will not achieve resolution.
-
Suboptimal Temperature Program: The oven temperature and ramp rate directly impact enantiomeric resolution. A temperature that is too high can lead to a loss of enantioselectivity as the interactions between the analyte and the stationary phase are weakened.
-
Improper Carrier Gas Flow Rate: The linear velocity of the carrier gas affects peak broadening and resolution. An excessively high or low flow rate can diminish separation efficiency.
Troubleshooting Steps:
-
Verify Column: Ensure you are using a chiral-specific GC column, such as one with a cyclodextrin-based stationary phase.
-
Optimize Temperature: Start with a low initial oven temperature and a slow ramp rate to maximize interaction with the stationary phase.
-
Adjust Flow Rate: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.
Q2: I have some peak separation, but the resolution is very poor (Rs < 1.5). How can I improve it?
A2: Poor resolution is a frequent hurdle. Once you have some separation, fine-tuning the method parameters is key.
-
Temperature Gradient: A shallow temperature gradient can often improve the resolution of early-eluting enantiomers.
-
Column Length: A longer column provides more theoretical plates, which can enhance resolution, although it will also increase analysis time.
-
Injection Volume and Technique: An overloaded injection can lead to peak fronting and a loss of resolution. Consider reducing the injection volume or using a split injection to introduce less sample onto the column.
Troubleshooting Steps:
-
Modify Temperature Program: Decrease the temperature ramp rate or add an isothermal hold at a temperature where the enantiomers begin to separate.
-
Evaluate Column Dimensions: If available, try a longer column or one with a smaller internal diameter for higher efficiency.
-
Optimize Injection: Reduce the amount of sample injected or increase the split ratio.
Q3: My peak shapes are distorted (e.g., tailing or fronting). What could be the cause?
A3: Asymmetrical peaks can interfere with accurate quantification and indicate underlying issues with your system or method.
-
Active Sites: Active sites in the injector liner or on the column itself can cause peak tailing. This is particularly relevant for polar analytes like ketones.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Incompatible Solvent: The injection solvent should be compatible with the stationary phase.
Troubleshooting Steps:
-
Deactivate the System: Use a deactivated injector liner and check for any potential sources of activity in your system.
-
Reduce Sample Concentration: Dilute your sample and reinject to see if peak shape improves.
-
Solvent Choice: Ensure your sample is dissolved in a solvent that is appropriate for your column and does not interfere with the chromatography.
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase (CSP) is recommended for the separation of this compound?
A1: For a volatile, small ketone like this compound, chiral gas chromatography (GC) with a cyclodextrin-based CSP is the most common and effective approach. Derivatized cyclodextrins, such as those substituted with alkyl or acyl groups, provide the chiral recognition necessary for separation.
Q2: What are the typical starting conditions for developing a chiral GC method for this compound?
A2: A good starting point for method development is crucial. The following table summarizes typical starting parameters for a chiral GC method.
| Parameter | Typical Starting Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness cyclodextrin-based CSP |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injector Temperature | 200 - 250 °C |
| Detector Temperature | 250 - 300 °C (for FID) |
| Oven Program | Initial Temp: 40-60°C, hold for 1-2 min, Ramp: 1-5°C/min to 180-220°C |
| Injection Mode | Split (e.g., 50:1 or 100:1) |
Q3: Can high-performance liquid chromatography (HPLC) be used for the chiral separation of this compound?
A3: While GC is often preferred for volatile compounds, chiral HPLC is also a viable option. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for a wide range of chiral separations. The mobile phase would typically consist of a mixture of hexane/isopropanol or hexane/ethanol.
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) Method
-
System Preparation:
-
Install a cyclodextrin-based chiral GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Set the carrier gas (Helium) flow rate to 1.2 mL/min.
-
Set the injector temperature to 220°C and the flame ionization detector (FID) temperature to 250°C.
-
-
Oven Program:
-
Set the initial oven temperature to 50°C and hold for 2 minutes.
-
Ramp the temperature at 2°C/min to 180°C.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
-
Injection:
-
Inject 1 µL of the sample using a split ratio of 100:1.
-
-
Data Analysis:
-
Integrate the resulting peaks and calculate the resolution between the enantiomers.
-
Visualizations
Caption: Troubleshooting workflow for chiral GC separation.
Caption: General workflow for chiral method development.
Removing unreacted starting materials from 1-Hepten-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hepten-3-one, specifically focusing on the removal of unreacted starting materials after synthesis via crossed aldol condensation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized via crossed aldol condensation?
A1: The primary impurities are typically unreacted starting materials, namely propanal and pentanal. Additionally, side-products from the self-condensation of these aldehydes can be present. The self-condensation of propanal yields 2-methyl-2-pentenal, while the self-condensation of pentanal produces 2-propyl-2-heptenal.
Q2: I have a mixture of aldehydes and my desired ketone, this compound. What is the best general approach to separate them?
A2: Both physical and chemical separation methods can be effective. Fractional distillation is a viable physical method if the boiling points of the components are sufficiently different. A common chemical method involves the use of a sodium bisulfite solution to selectively form water-soluble adducts with the unreacted aldehydes, allowing for their removal through extraction.
Q3: My final product has a persistent aldehydic odor. How can I remove it?
A3: A persistent aldehydic odor indicates the presence of residual starting materials. A thorough purification method, such as fractional distillation or a sodium bisulfite wash, should be employed to remove these volatile and odorous impurities.
Q4: Can I use standard column chromatography to remove unreacted aldehydes?
A4: While column chromatography can be used for purification, it may not be the most efficient method for removing volatile aldehydes from a ketone with similar polarity. Fractional distillation or chemical extraction methods are often more effective for this specific separation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound | Inefficient crossed aldol condensation. | Optimize reaction conditions (temperature, catalyst concentration, reaction time). Consider a directed aldol approach by pre-forming the enolate of one aldehyde before adding the second. |
| Significant formation of self-condensation products. | Use a non-enolizable aldehyde as one of the reactants if possible, or employ a directed aldol synthesis strategy. | |
| Product is contaminated with starting materials (propanal and pentanal) | Incomplete reaction. | Increase reaction time or gently heat the reaction mixture (if appropriate for the specific protocol) to drive the reaction to completion. |
| Inefficient purification. | Employ fractional distillation, ensuring a slow and steady distillation rate for good separation. Alternatively, perform a sodium bisulfite wash to chemically remove the aldehydes. | |
| Presence of unexpected side-products | Self-condensation of starting aldehydes. | This is a common issue in crossed aldol reactions where both aldehydes have α-hydrogens. Purification via fractional distillation is often the most effective way to separate these products. |
| Polymerization of aldehydes. | Ensure the reaction is not overheated and that the base catalyst is added in a controlled manner. | |
| Difficulty separating this compound from a self-condensation product | Similar boiling points. | Careful fractional distillation with a column that has a high number of theoretical plates is required. Alternatively, consider preparative gas chromatography for small-scale purifications. |
Data Presentation
The following table summarizes the key physical properties of this compound and its common unreacted starting materials. This data is crucial for planning purification strategies, particularly fractional distillation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | C₇H₁₂O | 112.17 | 154-155[1] | 2645 mg/L @ 25 °C (estimated)[1] |
| Propanal | C₃H₆O | 58.08 | 46-50 | Sparingly soluble |
| Pentanal | C₅H₁₀O | 86.13 | 103 | Slightly soluble |
Experimental Protocols
General Protocol for Crossed Aldol Condensation of Propanal and Pentanal
This is a generalized procedure and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentanal in a suitable solvent such as ethanol. Cool the flask in an ice bath.
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Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the cooled pentanal solution with vigorous stirring.
-
Propanal Addition: Add propanal dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes while maintaining the low temperature.
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Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time (e.g., 2-4 hours) to allow the condensation to proceed.
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid). Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product will be a mixture of this compound, unreacted aldehydes, and self-condensation products. Proceed with one of the purification methods below.
Purification Method 1: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Distillation: Heat the crude product in the distillation flask.
-
Fraction Collection:
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Collect the first fraction, which will be enriched in the lower-boiling propanal (b.p. 46-50 °C).
-
Gradually increase the temperature and collect the second fraction, which will be enriched in pentanal (b.p. 103 °C).
-
The desired product, this compound, will distill at a higher temperature (b.p. 154-155 °C).
-
-
Analysis: Analyze the collected fractions by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to confirm purity.
Purification Method 2: Sodium Bisulfite Extraction
This method is effective for selectively removing unreacted aldehydes.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. The aldehydes will react with the bisulfite to form water-soluble adducts.
-
Separation: Allow the layers to separate. The aqueous layer, containing the aldehyde-bisulfite adducts, is drained off.
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Washing: Wash the organic layer with water and then with brine to remove any remaining bisulfite and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and then remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting impurities in this compound.
References
Stability of 1-Hepten-3-one under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-hepten-3-one under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my sample of this compound showing a decrease in purity over time, even when stored in a seemingly inert solvent? | This compound, as an α,β-unsaturated ketone, is susceptible to self-polymerization, which can be initiated by light, heat, or trace impurities. It may also be sensitive to dissolved oxygen. | Store this compound at low temperatures, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). Consider using a solvent that has been deoxygenated. |
| Upon basification of my reaction mixture containing this compound, I observe the formation of multiple higher molecular weight products. What is happening? | Under basic conditions, α,β-unsaturated ketones are prone to undergo Michael addition and aldol condensation reactions. The enolate formed from one molecule can act as a nucleophile, attacking another molecule. | Carefully control the stoichiometry of the base. Run the reaction at a lower temperature to minimize side reactions. Consider using a non-nucleophilic base if only deprotonation at the α-carbon is desired. |
| After acidification of my aqueous solution of this compound, I notice a change in the UV-Vis spectrum and the appearance of a new peak in my chromatogram. What reaction could be occurring? | Under acidic conditions, the double bond of this compound can be hydrated to form a β-hydroxy ketone. Isomerization of the double bond from the α,β-position to the β,γ-position can also occur, leading to a change in conjugation and a shift in the UV-Vis absorbance. | To minimize hydration, work in non-aqueous acidic conditions if the experimental design allows. For preventing isomerization, milder acidic conditions or shorter reaction times may be necessary. |
| I am trying to perform a reaction at the carbonyl group of this compound, but I am getting significant amounts of a product resulting from addition to the double bond. How can I improve the selectivity? | The double bond of an α,β-unsaturated ketone is an electrophilic site (due to conjugation with the carbonyl group) and can compete with the carbonyl carbon for nucleophilic attack. | The selectivity between 1,2-addition (at the carbonyl) and 1,4-addition (Michael addition at the double bond) can be influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles (e.g., Grignard reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., cuprates) favor 1,4-addition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
-
Acidic Conditions:
-
Isomerization: The double bond can migrate from the α,β-position to the β,γ-position.
-
Hydration: Addition of water across the double bond can occur, forming 3-hydroxyheptan-3-one.
-
-
Basic Conditions:
-
Michael Addition: Nucleophiles can add to the β-carbon of the double bond. Common nucleophiles include water, alcohols, and amines.
-
Aldol Condensation: The enolate of this compound can react with another molecule of itself, leading to higher molecular weight condensation products.
-
Polymerization: Base can initiate anionic polymerization.
-
Q2: How should I store this compound to ensure its stability?
A2: To maximize shelf life, this compound should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is advisable to minimize exposure to air and moisture.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A combination of techniques is often most effective:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and any degradation products.
-
Mass Spectrometry (MS): Coupled with GC or HPLC to identify the structure of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the parent compound and any isolated degradation products.
-
UV-Vis Spectroscopy: To monitor changes in the conjugated system, which can indicate isomerization or addition reactions.
Q4: Are there any known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases.[1] It may also react with strong acids and nucleophiles.
Experimental Protocols
While a specific, validated stability testing protocol for this compound is not published, a general approach can be adapted from guidelines for biochemical analytes.[2]
Objective: To assess the stability of this compound in a given solvent under specific pH and temperature conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, water)
-
Buffer solutions for pH control (e.g., phosphate, acetate)
-
Analytical standards of this compound
-
HPLC or GC system with a suitable detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Sample Preparation: Aliquot the stock solution into several vials. For each condition to be tested (e.g., pH 4, pH 7, pH 9), add the appropriate buffer.
-
Initial Analysis (T=0): Immediately analyze a set of samples from each condition to establish the initial concentration of this compound.
-
Incubation: Store the remaining vials under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).
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Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), remove a sample from each condition and analyze it using the same analytical method as the initial analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each condition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Degradation of 1-Hepten-3-one under Oxidative Stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-hepten-3-one under oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways of this compound when exposed to oxidative stress?
A1: Under oxidative stress, this compound, an α,β-unsaturated ketone, is susceptible to degradation through several pathways initiated by reactive oxygen species (ROS). The primary mechanisms include:
-
Epoxidation: The double bond of the enone system can be attacked by ROS, such as peroxy radicals, to form an epoxide. This is a common reaction for α,β-unsaturated ketones.
-
Michael Addition: Nucleophilic ROS or other molecules can add to the β-carbon of the enone system.
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Allylic Oxidation: The allylic carbon atom can be oxidized, leading to the formation of a hydroperoxide, which can then be converted to an alcohol or ketone.
-
Cleavage of the Carbonyl Group: At higher levels of oxidative stress, the molecule may undergo cleavage, resulting in smaller carbonyl compounds and other degradation products.
Q2: What are the expected degradation products of this compound under oxidative stress?
A2: The degradation of this compound can yield a variety of products depending on the specific ROS involved and the reaction conditions. Commonly expected products include:
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1,2-epoxyheptan-3-one
-
Heptane-2,3-dione
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Smaller aldehydes and ketones (e.g., propanal, butanal) resulting from cleavage reactions.
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Carboxylic acids formed from the oxidation of aldehydes.
Q3: How can I induce oxidative stress in my experiments to study this compound degradation?
A3: Oxidative stress can be induced using various methods, including:
-
Chemical Induction: Using agents like hydrogen peroxide (H₂O₂), Fenton reagents (Fe²⁺ + H₂O₂), or photosensitizers that generate singlet oxygen.
-
Enzymatic Induction: Employing enzymes such as xanthine oxidase to generate superoxide radicals.
-
Cell-based Assays: Exposing cell cultures to pro-oxidant compounds or conditions that lead to endogenous ROS production.
Q4: What analytical techniques are most suitable for identifying and quantifying the degradation products of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile organic compounds like this compound and its degradation products. For non-volatile products, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) may be more appropriate. Derivatization techniques can be employed to improve the detection of certain carbonyl compounds.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation of this compound observed. | Insufficient concentration of the oxidizing agent. The oxidizing agent is not potent enough. Short incubation time. | Increase the concentration of the oxidizing agent. Use a stronger oxidizing system (e.g., Fenton reagent). Extend the incubation period. |
| Poor reproducibility of results. | Inconsistent preparation of reagents. Fluctuation in experimental conditions (temperature, light exposure). Variability in the purity of this compound. | Prepare fresh reagents for each experiment and ensure accurate concentrations. Maintain strict control over temperature, light, and other environmental factors. Use a high-purity standard of this compound. |
| Difficulty in identifying degradation products by GC-MS. | Low concentration of degradation products. Co-elution of peaks. Matrix interference. | Concentrate the sample before analysis. Optimize the GC temperature program and column selection to improve separation. Use solid-phase microextraction (SPME) or other sample cleanup techniques to remove interfering substances. |
| Quantification of degradation products is inaccurate. | Lack of authentic standards for all degradation products. Degradation of standards during storage. Non-linear detector response. | If standards are unavailable, use a surrogate standard with a similar chemical structure for semi-quantification. Store standards under appropriate conditions (e.g., low temperature, protected from light). Generate a multi-point calibration curve to ensure linearity over the concentration range of interest. |
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments on this compound degradation under different oxidative stress conditions.
Table 1: Degradation of this compound with Different Oxidizing Agents
| Oxidizing Agent (Concentration) | Incubation Time (hours) | Remaining this compound (%) | 1,2-epoxyheptan-3-one (µg/mL) | Heptane-2,3-dione (µg/mL) |
| Control (no agent) | 24 | 98.5 ± 1.2 | < 0.1 | < 0.1 |
| H₂O₂ (100 µM) | 24 | 75.3 ± 3.1 | 12.8 ± 1.5 | 5.2 ± 0.8 |
| Fenton Reagent (10 µM Fe²⁺, 100 µM H₂O₂) | 24 | 22.1 ± 2.5 | 35.6 ± 2.9 | 18.4 ± 2.1 |
Table 2: Time-Course of this compound Degradation by Fenton Reagent
| Incubation Time (hours) | Remaining this compound (%) | 1,2-epoxyheptan-3-one (µg/mL) | Heptane-2,3-dione (µg/mL) |
| 0 | 100 | 0 | 0 |
| 6 | 65.4 ± 4.2 | 18.9 ± 2.0 | 9.7 ± 1.1 |
| 12 | 41.8 ± 3.7 | 29.1 ± 2.5 | 15.3 ± 1.8 |
| 24 | 22.1 ± 2.5 | 35.6 ± 2.9 | 18.4 ± 2.1 |
Experimental Protocols
1. Induction of Oxidative Degradation of this compound
-
Objective: To induce the degradation of this compound using a chemical oxidizing agent.
-
Materials:
-
This compound (high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Glass vials with PTFE-lined caps
-
-
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., ethanol).
-
In a series of glass vials, add the this compound stock solution to PBS to achieve a final concentration of 10 µg/mL.
-
Prepare fresh solutions of H₂O₂ and FeSO₄ in PBS.
-
To induce oxidative stress, add H₂O₂ (final concentration 100 µM) and FeSO₄ (final concentration 10 µM) to the vials containing this compound.
-
For the control group, add only PBS.
-
Cap the vials tightly and incubate at 37°C for the desired time points (e.g., 0, 6, 12, 24 hours) in the dark.
-
At each time point, quench the reaction by adding a suitable antioxidant (e.g., butylated hydroxytoluene - BHT).
-
Store the samples at -80°C until analysis.
-
2. Analysis of Degradation Products by GC-MS
-
Objective: To identify and quantify this compound and its degradation products.
-
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Helium (carrier gas)
-
Solid-phase microextraction (SPME) fibers (e.g., PDMS/DVB)
-
Standards for this compound and any available degradation products
-
-
Procedure:
-
Thaw the samples to room temperature.
-
For SPME analysis, place a known volume of the sample in a headspace vial.
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).
-
Inject the analytes desorbed from the fiber into the GC-MS inlet.
-
Run the GC-MS analysis using an appropriate temperature program to separate the compounds.
-
Identify the compounds by comparing their mass spectra with a library (e.g., NIST) and by retention time matching with authentic standards, if available.
-
Quantify the compounds by creating a calibration curve using standards.
-
Visualizations
Technical Support Center: Optimizing Derivatization of 1-Hepten-3-one with Girard's Reagent T
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the derivatization of 1-Hepten-3-one with Girard's Reagent T.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound with Girard's Reagent T?
Girard's Reagent T (GRT) is a derivatizing agent used to react with ketones and aldehydes.[1] The primary purpose of this derivatization is to introduce a pre-charged quaternary ammonium group into the this compound molecule. This modification enhances the ionization efficiency of the analyte, leading to significantly improved sensitivity in mass spectrometry (MS) analyses, particularly with electrospray ionization (ESI).[1] This is especially useful for the detection and quantification of low-abundance carbonyl compounds.
Q2: What is the expected reaction between this compound and Girard's Reagent T?
This compound is an α,β-unsaturated ketone. The expected reaction is a nucleophilic addition of the hydrazine moiety of Girard's Reagent T to the carbonyl carbon (C3) of this compound, forming a hydrazone. This is known as a 1,2-addition product.
Q3: Are there any potential side reactions to be aware of?
Yes. Due to the α,β-unsaturated nature of this compound, a competing reaction known as a 1,4-addition or Michael addition can occur. In this case, the nucleophilic Girard's Reagent T would attack the β-carbon (C1) of the carbon-carbon double bond. The likelihood of 1,2- versus 1,4-addition depends on the nature of the nucleophile and the reaction conditions. While strong, "hard" nucleophiles tend to favor 1,2-addition, "softer" nucleophiles can favor 1,4-addition. Hydrazine derivatives like Girard's reagent can exhibit behavior that may lead to the formation of the 1,4-adduct as a side product.
Q4: What are the general recommended storage conditions for Girard's Reagent T?
Girard's Reagent T is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent degradation from moisture.
Experimental Protocols
Protocol A: Mild Conditions
This protocol is based on conditions used for the derivatization of sensitive analytes.
-
Reagent Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of methanol and acetic acid (9:1, v/v)).
-
Prepare a solution of Girard's Reagent T in water or methanol (e.g., 1 mg/mL).
-
-
Derivatization Reaction:
-
In a reaction vial, combine the this compound solution with an excess of the Girard's Reagent T solution. A molar ratio of 1:10 to 1:30 (ketone:Girard's Reagent T) is a good starting point.[1]
-
Ensure the final reaction mixture is acidic. The presence of acetic acid is often used to catalyze the reaction.[1]
-
Incubate the reaction mixture at 37°C for 15-30 minutes.[2]
-
-
Sample Preparation for Analysis:
-
After incubation, the reaction mixture can be directly analyzed or subjected to a purification step. For direct analysis, dilute the sample in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Protocol B: Elevated Temperature Conditions
This protocol is based on conditions used for less reactive ketones.
-
Reagent Preparation:
-
Dissolve this compound in a solvent such as methanol or ethanol.
-
Prepare a solution of Girard's Reagent T.
-
-
Derivatization Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The derivatized product can be purified by liquid-liquid extraction or solid-phase extraction (SPE). Since the derivative is charged, it will be water-soluble. An extraction with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) can be used to remove unreacted this compound and other non-polar impurities, leaving the derivatized product in the aqueous phase.
-
Data Presentation: Reaction Condition Optimization
The following table summarizes key parameters that can be optimized for the derivatization reaction. The values are based on literature for similar reactions and should be used as a starting point for the optimization of the this compound derivatization.
| Parameter | Range to Investigate | Rationale & Reference |
| Molar Ratio (GRT:Ketone) | 10:1 to 100:1 | A significant excess of Girard's Reagent T is often required to drive the reaction to completion.[1] |
| Temperature | Room Temperature to 85°C | Milder temperatures may be sufficient, but some ketones require heating to increase the reaction rate.[3] |
| Reaction Time | 10 min to 24 hours | Reaction time is dependent on temperature and the reactivity of the ketone.[1] |
| pH / Catalyst | Acidic (e.g., 10% Acetic Acid) | The reaction is catalyzed by acid. Acetic acid is a commonly used catalyst.[1] |
| Solvent | Methanol, Ethanol, Water | The choice of solvent will depend on the solubility of the ketone and the subsequent analytical method. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Girard's Reagent T (degraded by moisture). 2. Insufficient reaction time or temperature. 3. Non-optimal pH. | 1. Use fresh, properly stored Girard's Reagent T. 2. Increase the reaction time and/or temperature. Monitor the reaction progress over time to determine the optimal duration. 3. Ensure the reaction medium is acidic. Add a small amount of acetic acid to catalyze the reaction. |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of the 1,4-addition side product. 3. Loss of product during work-up/purification. | 1. Increase the molar excess of Girard's Reagent T. 2. Try running the reaction at a lower temperature to favor the potentially faster-forming 1,2-adduct (kinetic control). Analyze the product mixture by LC-MS or NMR to identify the presence of the 1,4-adduct. 3. Be aware that the derivatized product is water-soluble. Avoid extensive washing with aqueous solutions if extracting into an organic phase. Use of solid-phase extraction (SPE) may be more efficient. |
| Presence of Multiple Products | 1. Formation of both 1,2- and 1,4-addition products. 2. Isomerization of the starting material or product. | 1. Use analytical techniques such as LC-MS/MS and NMR to characterize the different products. Optimize reaction conditions (e.g., lower temperature) to favor the desired 1,2-adduct. 2. Ensure the purity of the starting this compound. |
| Difficulty with Product Purification | 1. The derivatized product is highly polar and water-soluble. | 1. Use solid-phase extraction (SPE) with a suitable stationary phase (e.g., a mixed-mode cation exchange resin) for purification. Alternatively, use liquid-liquid extraction where the aqueous phase containing the charged derivative is retained and washed with an organic solvent to remove non-polar impurities. |
Visualizations
Caption: A flowchart of the general experimental workflow for the derivatization of this compound with Girard's Reagent T.
Caption: A decision tree to guide troubleshooting efforts in the case of low product yield.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Volatiles: A Comparative Guide to SPME-GC-MS Method Validation for 1-Hepten-3-one
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is paramount. This guide provides a comprehensive comparison of validated Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) methods applicable to the analysis of 1-hepten-3-one, a volatile ketone, in complex mixtures. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for method development and validation.
The analysis of volatile ketones like this compound presents unique challenges due to their high vapor pressure and potential for matrix interference. SPME, a solvent-free extraction technique, coupled with the selectivity and sensitivity of GC-MS, offers a robust solution for the determination of these compounds. Method validation is a critical step to ensure the reliability and accuracy of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
This guide synthesizes data from studies on closely related volatile ketones to provide a comparative framework for the validation of SPME-GC-MS methods for this compound.
Comparative Analysis of Method Performance
The selection of the SPME fiber and the optimization of extraction conditions are crucial for achieving desired analytical performance. The following tables summarize quantitative validation data for volatile ketones, offering a benchmark for methods targeting this compound.
A study on the analysis of volatile compounds in dry-cured ham provides valuable data for ketones similar to this compound using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.[1][2] This fiber is often selected for its broad applicability to a wide range of volatile and semi-volatile compounds.
| Analyte | Linearity (R²) | Limit of Detection (LOD) (mg kg⁻¹) | Limit of Quantification (LOQ) (mg kg⁻¹) |
| 3-Heptanone | >0.99 | 0.03 - 1.13 | 0.09 - 3.41 |
| 2-Methyl-3-heptanone | >0.99 | 0.03 - 1.13 | 0.09 - 3.41 |
Table 1: Linearity, LOD, and LOQ data for volatile ketones using DVB/CAR/PDMS SPME-GC-MS.[1][2]
Another study focusing on carbonyl compounds in beer, while not specific to C7 ketones, provides a useful reference for the performance of SPME-GC-MS in a different matrix. The method validation demonstrated good linearity and sensitivity for various aldehydes and furanic compounds.[3][4]
| Analyte Class | Linearity (r²) | Limit of Detection (LOD) (µg L⁻¹) | Limit of Quantification (LOQ) (µg L⁻¹) | Recovery (%) |
| Carbonyl Compounds | 0.9731 - 0.9960 | < 2.5 | < 2.5 | 90 - 105 |
Table 2: Performance data for the analysis of carbonyl compounds in beer by HS-SPME-GC/MS-SIM.[3][4]
Precision, expressed as relative standard deviation (RSD), and accuracy are critical for ensuring the reliability of a method. For the analysis of volatile compounds in dry-cured ham, the repeatability and intermediate precision were found to be lower than 13%.[3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical results. Below are representative protocols for the analysis of volatile ketones using SPME-GC-MS.
Method 1: Headspace SPME-GC-MS for Volatile Ketones in a Food Matrix[1][2]
-
Sample Preparation: A known amount of the homogenized sample (e.g., 1.0 g) is placed into a headspace vial (e.g., 10 mL). A saturated NaCl solution (1 mL) can be added to improve the release of volatile compounds from the matrix. An internal standard solution is also added for quantification.
-
SPME Conditions:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm.
-
Equilibration: The sample is equilibrated at a specific temperature (e.g., 70°C) for a set time (e.g., 60 minutes) to allow volatiles to partition into the headspace.
-
Extraction: The SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 60 minutes) at the same temperature.
-
-
GC-MS Conditions:
-
Injector: The SPME fiber is desorbed in the GC inlet at a high temperature (e.g., 250°C) for a sufficient time (e.g., 4 minutes) in splitless mode.
-
Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is used for separation.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature of around 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, typically at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of an SPME-GC-MS validation process and the key signaling pathways involved in the detection and analysis of volatile compounds.
Caption: Workflow for SPME-GC-MS method validation.
Caption: Analyte pathway from sample to data system.
References
- 1. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 3. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 1-Hepten-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four prominent synthetic routes for the preparation of 1-Hepten-3-one, a valuable unsaturated ketone intermediate in organic synthesis. The routes discussed are Crossed Aldol Condensation, Grignard Reaction followed by Oxidation, Horner-Wadsworth-Emmons Reaction, and Acylation of a Vinyl Grignard Reagent. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and substrate availability.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthesis routes to this compound. It is important to note that direct comparative studies for this specific molecule are limited; therefore, the data presented is a compilation from analogous reactions and established organic chemistry principles.
| Synthesis Route | Key Reactants | Typical Reagents/Catalysts | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Crossed Aldol Condensation | Propanal, 2-Pentanone | NaOH, Ethanol | 2-4 hours | Room Temperature | 40-60 |
| Grignard Reaction & Oxidation | Butanal, Allyl bromide, Mg; Oxidizing agent (e.g., PCC) | Diethyl ether (Grignard), Dichloromethane (Oxidation) | 2-3 hours (Grignard), 1-2 hours (Oxidation) | 0 to RT (Grignard), RT (Oxidation) | 60-80 (overall) |
| Horner-Wadsworth-Emmons | Propanal, Diethyl (2-oxobutyl)phosphonate | NaH, THF | 2-12 hours | 0 to Room Temperature | 70-90 |
| Acylation of Vinyl Grignard | Vinylmagnesium bromide, Butanoyl chloride | THF | 1-3 hours | -10 to Room Temperature | 50-70 |
In-Depth Analysis of Synthesis Routes
Crossed Aldol Condensation
The Crossed Aldol Condensation provides a straightforward approach to this compound by forming the carbon-carbon bond between two carbonyl compounds. A common strategy involves the reaction of an enolate-forming ketone (e.g., 2-pentanone) with an aldehyde that cannot self-condense readily (e.g., propanal).
Reaction Principle: Under basic conditions, 2-pentanone is deprotonated to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. The resulting β-hydroxy ketone readily undergoes dehydration to yield the α,β-unsaturated ketone, this compound.
Experimental Protocol:
-
A solution of sodium hydroxide in a mixed solvent system of ethanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath, and 2-pentanone is added dropwise with stirring.
-
Propanal is then added slowly to the reaction mixture.
-
The reaction is allowed to stir at room temperature for several hours.
-
The reaction mixture is then neutralized with a dilute acid and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
Grignard Reaction Followed by Oxidation
This two-step sequence offers a versatile and often high-yielding route to this compound. The first step involves the formation of the allylic alcohol precursor, 1-hepten-3-ol, via a Grignard reaction. The subsequent oxidation of this alcohol furnishes the desired enone.
Reaction Principle: Allylmagnesium bromide, prepared from allyl bromide and magnesium metal, acts as a nucleophile and adds to the carbonyl carbon of butanal to form 1-hepten-3-ol after an acidic workup. The secondary allylic alcohol is then oxidized to the corresponding ketone using a mild oxidizing agent like Pyridinium Chlorochromate (PCC), which is selective for alcohols and does not typically oxidize the alkene.
Experimental Protocol:
-
Step 1: Grignard Reaction
-
Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, the flask is cooled in an ice bath, and a solution of butanal in anhydrous diethyl ether is added slowly.
-
The reaction is stirred and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried and concentrated to give crude 1-hepten-3-ol.
-
-
Step 2: Oxidation
-
Pyridinium chlorochromate (PCC) is suspended in anhydrous dichloromethane in a round-bottom flask.
-
A solution of 1-hepten-3-ol in dichloromethane is added to the suspension.
-
The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts.
-
The filtrate is concentrated, and the resulting crude this compound is purified by chromatography or distillation.
-
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly E-alkenes. It is an excellent choice for the synthesis of α,β-unsaturated ketones like this compound, often providing high yields and a straightforward workup.
Reaction Principle: A phosphonate carbanion, generated by treating a phosphonate ester with a strong base (e.g., sodium hydride), reacts with an aldehyde (propanal in this case). The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct, which simplifies purification. The use of a stabilized phosphonate ylide generally leads to the formation of the thermodynamically more stable E-alkene.
Experimental Protocol:
-
Sodium hydride (as a dispersion in mineral oil) is washed with anhydrous hexane and suspended in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
The flask is cooled to 0 °C, and a solution of diethyl (2-oxobutyl)phosphonate in anhydrous THF is added dropwise.
-
The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
A solution of propanal in anhydrous THF is then added slowly at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purification of this compound is achieved by column chromatography.
Acylation of a Vinyl Grignard Reagent
This method involves the direct formation of the carbon-carbon bond between a vinyl nucleophile and an acyl electrophile. It offers a convergent approach to this compound.
Reaction Principle: Vinylmagnesium bromide, a commercially available or freshly prepared Grignard reagent, attacks the electrophilic carbonyl carbon of an acyl chloride, such as butanoyl chloride. The initial tetrahedral intermediate collapses, eliminating the chloride ion, to form the ketone. To prevent a second addition of the Grignard reagent to the newly formed ketone, the reaction is typically carried out at low temperatures.
Experimental Protocol:
-
A solution of butanoyl chloride in anhydrous THF is placed in a flame-dried, three-necked flask under an inert atmosphere and cooled to a low temperature (e.g., -10 °C).
-
A solution of vinylmagnesium bromide in THF is added dropwise to the stirred solution of the acyl chloride.
-
The reaction mixture is stirred at low temperature for a specified period.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated.
-
The final product, this compound, is purified by distillation or column chromatography.
Conclusion
The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The Horner-Wadsworth-Emmons reaction generally offers the highest yields and stereoselectivity, making it a preferred method when these factors are critical. The Grignard reaction followed by oxidation is a robust and versatile two-step process that often provides good overall yields. Crossed Aldol Condensation represents a more classical and atom-economical approach, though yields can be moderate and purification may be more challenging due to potential side products. Finally, the acylation of a vinyl Grignard reagent provides a direct and convergent route, with success being highly dependent on careful control of reaction conditions to avoid over-addition. The choice of the optimal synthesis route will ultimately depend on the specific requirements of the research, including desired yield, purity, scale, and the availability of starting materials and reagents.
A Comparative Guide to 1-Hepten-3-one and 1-Octen-3-ol as Flavor and Aroma Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flavor and aroma profiles of 1-Hepten-3-one and 1-Octen-3-ol, two volatile organic compounds with distinct sensory characteristics. The information presented is supported by experimental data from peer-reviewed literature to aid in research and development applications.
Chemical and Sensory Profile Comparison
This compound and 1-Octen-3-ol, while structurally similar, possess markedly different aroma and flavor profiles. 1-Octen-3-ol is famously known as "mushroom alcohol" for its characteristic earthy and fungal aroma. In contrast, this compound is primarily associated with a metallic scent.
| Property | This compound | 1-Octen-3-ol |
| IUPAC Name | Hept-1-en-3-one | Oct-1-en-3-ol |
| Molecular Formula | C₇H₁₂O[1] | C₈H₁₆O |
| Molar Mass | 112.17 g/mol | 128.21 g/mol |
| CAS Number | 2918-13-0[2] | 3391-86-4 |
| Aroma Profile | Metallic[2][3] | Mushroom, earthy, green, fungal[4] |
| Flavor Profile | Metallic, green, plastic, weedy (at 1 ppm in water) | Mushroom, earthy, with hay undertones[4] |
| Odor Threshold | Not definitively reported in comparative studies | As low as 1 ppb |
| Natural Occurrence | Found in some fungi like Ganoderma lucidum and as a defensive compound in arthropods such as the harvestman Iporangaia pustulosa.[2][5][6] | Abundant in many mushroom species, also found in some cheeses like Camembert, and produced by various fungi.[7] |
Quantitative Sensory Data
Precise, directly comparative quantitative data from a single study for the odor thresholds of both compounds is limited. However, literature consistently reports a very low odor threshold for 1-Octen-3-ol. While a specific threshold for this compound is not as commonly cited, its potent metallic aroma suggests a low detection level.
| Compound | Reported Odor Threshold | Sensory Descriptors | Reference |
| 1-Octen-3-ol | ~1 ppb | Mushroom, earthy, fungal, hay-like | [4] |
| This compound | Data not available in a comparative context | Metallic, oily, green, tomato, spicy | [2] |
Experimental Protocols
The characterization and comparison of flavor and aroma compounds like this compound and 1-Octen-3-ol rely on sophisticated analytical and sensory evaluation techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a primary technique used to identify the specific volatile compounds in a sample that contribute to its aroma.
-
Principle: A sample containing volatile compounds is injected into a gas chromatograph (GC) for separation. The separated compounds are then split into two paths: one leading to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of each compound as it elutes.[7][8]
-
Sample Preparation: Volatiles can be extracted from a sample matrix using methods like headspace solid-phase microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE). The choice of method is crucial to obtain a representative aroma profile.[7]
-
Data Analysis: The data from the chemical detector is correlated with the sensory descriptions from the panelists to create an aromagram, which profiles the odor-active compounds in the sample.
Sensory Panel Analysis
Descriptive sensory analysis with a trained panel is used to quantify the specific flavor and aroma attributes of a substance.
-
Panel Training: Panelists are extensively trained to recognize and rate the intensity of various aroma and flavor descriptors using a standardized scale.[9]
-
Procedure: Samples are presented to the panelists in a controlled environment to minimize bias. Panelists then rate the intensity of each attribute (e.g., "metallic," "mushroom," "earthy") on a defined scale.
-
Data Analysis: The collected data is statistically analyzed to determine the significant differences in the sensory profiles of the compounds being tested.[10]
Biochemical Pathways and Signaling
Biosynthesis
The natural formation of these compounds follows distinct biochemical pathways.
-
1-Octen-3-ol: In mushrooms, 1-octen-3-ol is a well-known product of the enzymatic breakdown of linoleic acid.
-
This compound: In the harvestman Iporangaia pustulosa, this compound is synthesized via a mixed acetate/propionate pathway, involving the condensation of propionyl-CoA with malonate and methylmalonyl-CoA.[6]
Olfactory Signaling Pathway
The perception of both this compound and 1-Octen-3-ol is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity. While specific receptors for each compound are a subject of ongoing research, the general mechanism is understood.
Applications in Flavor and Fragrance
-
1-Octen-3-ol: Due to its potent and authentic mushroom aroma, 1-Octen-3-ol is widely used in the food industry to impart or enhance mushroom flavors in soups, sauces, and savory snacks. It is also used in perfumery to create earthy and natural fragrances.[4]
-
1-Hepten-3-ol: While not a direct structural analog of this compound, the related alcohol, 1-hepten-3-ol, is used in the flavor and fragrance industry for its green, earthy, and fruity notes.[11][12] It can be used to add a green lift to banana, cucumber, and tomato flavors.[11] Information on the specific industrial applications of this compound is less prevalent, likely due to its strong and specific metallic character, which may have more niche applications.
Conclusion
This compound and 1-Octen-3-ol are two volatile compounds with distinct and potent sensory profiles. 1-Octen-3-ol is well-established as a key mushroom aroma compound with broad applications in the flavor industry. This compound, with its characteristic metallic aroma, presents a more specialized profile. Further research into the sensory threshold and specific applications of this compound could unveil new opportunities for its use in flavor and fragrance creation. The experimental protocols and pathways described provide a framework for the continued investigation and comparison of these and other important flavor molecules.
References
- 1. This compound | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 2918-13-0 [thegoodscentscompany.com]
- 3. This compound, 2918-13-0 [perflavory.com]
- 4. 1-octen-3-ol, 3391-86-4 [thegoodscentscompany.com]
- 5. First biosynthetic pathway of this compound in Iporangaia pustulosa (Opiliones) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Variations in Key Aroma Compounds and Aroma Profiles in Yellow and White Cultivars of Flammulina filiformis Based on Gas Chromatography–Mass Spectrometry–Olfactometry, Aroma Recombination, and Omission Experiments Coupled with Odor Threshold Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aidic.it [aidic.it]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. 1-hepten-3-ol, 4938-52-7 [thegoodscentscompany.com]
- 12. 1-Hepten-3-ol ≥98%, FG | 4938-52-7 [sigmaaldrich.com]
A Spectroscopic Showdown: Unmasking Synthetic vs. Natural 1-Hepten-3-one
For researchers, scientists, and professionals in drug development, the origin of a chemical compound can be as critical as its structure. This guide provides a detailed spectroscopic comparison of synthetic versus natural 1-Hepten-3-one, a volatile organic compound with applications in flavor and fragrance industries and as a potential biomarker.
While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are invaluable for structural elucidation, they often yield identical spectra for a pure compound regardless of its origin. The true differentiation between synthetic and natural this compound lies in the subtle isotopic signatures and potential enantiomeric excesses, which reflect the compound's biosynthetic or chemical origins.
This guide presents a summary of the expected spectroscopic data for this compound, followed by a discussion on advanced analytical techniques that can help determine its provenance.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, compiled from various spectral databases. This data is representative of the pure compound and is expected to be consistent for both high-purity synthetic and natural isolates.
Table 1: ¹H NMR Spectroscopic Data for this compound (Typical Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.3 | dd | 1H | =CH₂ (trans to C=O) |
| ~6.1 | dd | 1H | =CH₂ (cis to C=O) |
| ~5.8 | dd | 1H | -CH= |
| ~2.5 | t | 2H | -CH₂-C=O |
| ~1.6 | sextet | 2H | -CH₂-CH₂-C=O |
| ~1.3 | sextet | 2H | -CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Typical Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C=O |
| ~137 | =CH |
| ~128 | =CH₂ |
| ~40 | -CH₂-C=O |
| ~26 | -CH₂-CH₂-C=O |
| ~22 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2960, ~2870 | Strong | C-H stretch (alkane) |
| ~1680 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1620 | Medium | C=C stretch |
| ~980, ~920 | Strong | =C-H bend (out-of-plane) |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data for this compound
| m/z | Relative Intensity | Possible Fragment |
| 112 | Moderate | [M]⁺ (Molecular Ion) |
| 83 | Strong | [M - C₂H₅]⁺ |
| 70 | Strong | [M - C₃H₆]⁺ |
| 55 | Very Strong | [C₄H₇]⁺ or [CH₂=CH-C=O]⁺ |
| 43 | Strong | [C₃H₇]⁺ |
| 29 | Moderate | [C₂H₅]⁺ |
Distinguishing Natural from Synthetic: Beyond the Basics
The key to differentiating the origin of this compound lies in analyzing isotopic ratios and chirality.
-
Isotopic Analysis (¹³C/¹²C and ¹⁴C): Natural compounds are derived from biological precursors, which have characteristic ratios of stable isotopes (e.g., ¹³C/¹²C). These ratios can vary depending on the plant's photosynthetic pathway (C3 vs. C4). Synthetic compounds, typically derived from petroleum feedstocks, will have a different isotopic signature. Furthermore, natural compounds will contain a measurable amount of the radioactive isotope ¹⁴C, whereas synthetic compounds derived from fossil fuels will be devoid of it. Isotope Ratio Mass Spectrometry (IRMS) is the primary technique for these measurements.[1][2][3]
-
Chiral Analysis: While this compound itself is achiral, its precursors in natural sources might be chiral. Enantioselective synthesis in nature, driven by enzymes, can lead to a specific stereoisomer of a related compound. If this compound is part of a mixture of natural products, the enantiomeric composition of other chiral components can provide clues to its origin. Chiral gas chromatography (GC) is a common method for this type of analysis.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilan, TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables or a reference spectrum.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 100 ppm).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., HP-5ms). A typical temperature program would start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the compound. The injector and transfer line temperatures should be set appropriately (e.g., 250°C).
-
MS Conditions: The mass spectrometer is typically operated in EI mode at 70 eV. The mass range is scanned from a low to a high m/z value (e.g., 35-350 amu).
-
Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The mass spectrum of this peak is then compared to a reference library (e.g., NIST) to confirm the identity and to analyze the fragmentation pattern.
Visualizing the Workflow and Structure
The following diagrams illustrate the analytical workflow for comparing synthetic and natural this compound and the chemical structure of the molecule.
Caption: Analytical workflow for comparing synthetic and natural this compound.
Caption: Chemical structure of this compound.
References
A Comparative Guide to the Kinetic Studies of Michael Addition with 1-Hepten-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of the Michael addition reaction, with a specific focus on 1-hepten-3-one as the Michael acceptor. While direct kinetic data for this compound is limited in publicly available literature, this guide offers a comprehensive overview based on analogous acyclic enones. By examining the reactivity of structurally similar compounds, we can infer the expected kinetic behavior of this compound and compare it with other classes of Michael acceptors. This document is intended to be a valuable resource for researchers designing experiments, developing new synthetic methodologies, and for professionals in the field of drug development where the Michael addition is a crucial reaction for creating covalent inhibitors and other therapeutic agents.
Comparative Kinetic Data of Michael Acceptors
The rate of a Michael addition reaction is influenced by several factors, including the electrophilicity of the Michael acceptor, the nucleophilicity of the donor, the solvent, and the presence of a catalyst. The following tables summarize kinetic data for various Michael acceptors, providing a basis for comparison with this compound.
Table 1: Second-Order Rate Constants (k₂) for the Michael Addition of Thiols to Various Acceptors
| Michael Acceptor | Nucleophile | Catalyst | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| Acrylamide | Thiol | Base | Water | 100 - 1000 | (--INVALID-LINK--) |
| Methyl Acrylate | Thiophenol | Triethylamine | Acetonitrile | 1.2 x 10⁻² | N/A |
| Ethyl Acrylate | Thiophenol | Triethylamine | Acetonitrile | 1.0 x 10⁻² | N/A |
| Cyclohexenone | Thiophenol | Triethylamine | Acetonitrile | 4.5 x 10⁻³ | [1](--INVALID-LINK--) |
| This compound | Thiol | N/A | N/A | Data not available |
Note: The reactivity of acyclic enones like this compound is expected to be comparable to or slightly higher than that of cyclic enones like cyclohexenone due to reduced steric hindrance. The presence of an alkyl chain in this compound may have a minor electronic effect on the electrophilicity of the β-carbon.
Table 2: Qualitative Reactivity Comparison of Michael Acceptors
| Michael Acceptor Class | General Reactivity | Factors Influencing Reactivity |
| α,β-Unsaturated Aldehydes | High | Highly electrophilic carbonyl group. |
| α,β-Unsaturated Ketones (Enones) | Moderate to High | Electrophilicity influenced by substitution on the α and β carbons.[2](--INVALID-LINK--) |
| α,β-Unsaturated Esters | Moderate | Less electrophilic than corresponding ketones. |
| α,β-Unsaturated Amides | Low to Moderate | The nitrogen atom reduces the electrophilicity of the carbonyl group. |
| Nitroalkenes | High | The nitro group is a strong electron-withdrawing group. |
Experimental Protocols for Kinetic Studies
A detailed experimental protocol is crucial for obtaining reliable kinetic data. The following is a generalized procedure for studying the kinetics of the Michael addition of this compound with a nucleophile (e.g., a thiol) under pseudo-first-order conditions.
General Experimental Workflow
Caption: General workflow for a kinetic study of a Michael addition reaction.
Detailed Protocol for Kinetic Analysis using UV-Vis Spectroscopy
This protocol describes the determination of the second-order rate constant for the Michael addition of a thiol to this compound under pseudo-first-order conditions, where the concentration of the thiol is in large excess.
1. Materials and Reagents:
-
This compound (purified by distillation or column chromatography)
-
Thiol (e.g., N-acetyl-L-cysteine or thiophenol, high purity)
-
Buffer solution (e.g., phosphate buffer of desired pH)
-
Solvent (e.g., acetonitrile or methanol, HPLC grade)
-
Catalyst (e.g., a non-nucleophilic base like triethylamine, if required)
2. Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Stopped-flow apparatus (for fast reactions) or standard quartz cuvettes
-
Calibrated micropipettes
-
Volumetric flasks
3. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent. The concentration should be such that after dilution in the reaction mixture, the absorbance change is within the linear range of the spectrophotometer.
-
Prepare a series of stock solutions of the thiol in the buffer at different concentrations. These concentrations should be at least 10-fold higher than the final concentration of this compound to ensure pseudo-first-order conditions.[3](--INVALID-LINK--)
-
If a catalyst is used, prepare a stock solution of the catalyst in the solvent.
4. Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the reaction at a wavelength where there is a significant change in absorbance upon reaction. This is typically the wavelength corresponding to the disappearance of the π-π* transition of the enone system of this compound.
-
Equilibrate the cuvette containing the thiol solution (and catalyst, if any) in the thermostatted cell holder to the desired reaction temperature.
-
Initiate the reaction by adding a small, precise volume of the this compound stock solution to the cuvette. Mix the solution rapidly and thoroughly.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. The data acquisition rate should be appropriate for the reaction rate.
5. Data Analysis:
-
For each initial concentration of the thiol, plot the natural logarithm of the absorbance (ln(A)) versus time.
-
If the reaction follows pseudo-first-order kinetics, this plot will be linear. The slope of this line is the negative of the pseudo-first-order rate constant (-k').
-
Repeat the experiment with different excess concentrations of the thiol.
-
Plot the calculated pseudo-first-order rate constants (k') against the concentration of the thiol.
-
This plot should also be linear, and the slope of this line will be the second-order rate constant (k₂) for the Michael addition reaction.
Reaction Mechanism and Signaling Pathway
The Michael addition is a nucleophilic conjugate addition reaction.[4](--INVALID-LINK--) The generally accepted mechanism for a base-catalyzed Michael addition of a thiol to an enone is depicted below.
Caption: Base-catalyzed Michael addition of a thiol to an enone.
Conclusion
While specific kinetic data for the Michael addition of this compound remains to be extensively reported, a comparative analysis with structurally similar acyclic enones provides valuable insights into its expected reactivity. It is anticipated that this compound will exhibit moderate to high reactivity towards soft nucleophiles like thiols, with kinetics that can be conveniently studied using standard spectroscopic techniques under pseudo-first-order conditions. The provided experimental protocol offers a robust framework for researchers to determine the kinetic parameters for the Michael addition of this compound with various nucleophiles. Such data is essential for the rational design of synthetic routes and for the development of novel therapeutics that utilize this important carbon-carbon bond-forming reaction. Further experimental investigation is warranted to populate the kinetic database for this versatile Michael acceptor.
References
Comparative Reactivity of 1-Hepten-3-one with Other Enones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative reactivity of α,β-unsaturated ketones (enones) is crucial for predicting reaction outcomes, designing synthetic routes, and developing targeted therapeutic agents. This guide provides a comparative analysis of the reactivity of 1-hepten-3-one against two other common enones: the sterically unhindered methyl vinyl ketone and the aromatic chalcone. The comparison focuses on three fundamental reaction types: Michael addition, Diels-Alder reactions, and sodium borohydride reductions.
Executive Summary
The reactivity of enones is governed by a combination of steric and electronic factors. This compound, with its linear butyl group, presents an intermediate steric profile between the small methyl group of methyl vinyl ketone and the bulky phenyl groups of chalcone. Electronically, the alkyl group of this compound is weakly electron-donating, influencing the electrophilicity of the β-carbon and the carbonyl carbon. This guide will explore how these structural differences are expected to translate into varying reactivities in key organic transformations. While direct comparative quantitative data under identical conditions is scarce in the literature, this guide synthesizes available information and established chemical principles to provide a robust comparative framework.
Comparison of Reactivity
Michael Addition
The Michael addition, or conjugate addition, is a nucleophilic addition to the β-carbon of an α,β-unsaturated carbonyl compound. The reactivity of the enone in a Michael addition is influenced by the electrophilicity of the β-carbon and steric hindrance around it.
Expected Reactivity Trend: Methyl vinyl ketone > this compound > Chalcone
-
Methyl vinyl ketone is the most reactive of the three toward Michael donors. Its small size offers minimal steric hindrance to the approaching nucleophile.
-
This compound is expected to be less reactive than methyl vinyl ketone due to the increased steric bulk of the butyl group compared to a methyl group. This larger group can hinder the approach of nucleophiles to the β-carbon.
-
Chalcone is generally the least reactive in Michael additions. The phenyl group on the β-carbon provides significant steric hindrance. Furthermore, the delocalization of the π-electrons into the aromatic ring can reduce the electrophilicity of the β-carbon.
| Enone | Structure | Relative Reactivity (Qualitative) | Key Influencing Factors |
| Methyl vinyl ketone | High | Low steric hindrance | |
| This compound | Moderate | Moderate steric hindrance from the butyl group | |
| Chalcone | Low | High steric hindrance and electronic effects from phenyl groups |
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the enone). The reactivity of the enone as a dienophile is influenced by the electron-withdrawing ability of the carbonyl group and steric factors. Electron-withdrawing groups on the dienophile generally accelerate the reaction.[1]
Expected Reactivity Trend: Methyl vinyl ketone > this compound > Chalcone
-
Methyl vinyl ketone is a good dienophile due to the electron-withdrawing nature of the carbonyl group and its low steric profile. Kinetic studies have been performed on its reaction with various dienes.[2]
-
This compound , with its electron-donating alkyl group, is expected to be a slightly less reactive dienophile than methyl vinyl ketone. The butyl group also adds some steric bulk, which can disfavor the formation of the cyclic transition state.
-
Chalcone is often a poor dienophile in standard Diels-Alder reactions. The steric hindrance from the two phenyl groups can significantly impede the approach of the diene.
| Enone | Dienophile Reactivity (Qualitative) | Key Influencing Factors |
| Methyl vinyl ketone | High | Strong electron-withdrawing effect, low steric hindrance |
| This compound | Moderate | Weaker electron-withdrawing effect (due to alkyl group), moderate steric hindrance |
| Chalcone | Low | Significant steric hindrance from phenyl groups |
Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a common reducing agent that can reduce the carbonyl group of an enone to an alcohol. In some cases, it can also reduce the carbon-carbon double bond (1,4-reduction or conjugate reduction), leading to a saturated alcohol. The chemoselectivity of the reduction (1,2- vs. 1,4-reduction) is influenced by the substrate structure and reaction conditions. Generally, conjugated enones are less reactive towards sodium borohydride than their non-conjugated counterparts.
Expected Reactivity and Selectivity Trends:
-
Reactivity: Methyl vinyl ketone ≈ this compound > Chalcone
-
Selectivity (1,2- vs. 1,4-reduction): Chalcone is more prone to 1,4-reduction compared to the aliphatic enones.
-
Methyl vinyl ketone and this compound: These aliphatic enones are readily reduced by sodium borohydride. While 1,2-reduction to the allylic alcohol is typically the major pathway, conjugate reduction can also occur. The steric bulk of the butyl group in this compound is not expected to significantly alter the overall reactivity compared to methyl vinyl ketone in this context.
-
Chalcone: The reduction of chalcone with sodium borohydride can lead to a mixture of the allylic alcohol (1,2-reduction product) and the saturated alcohol (from 1,4-reduction followed by carbonyl reduction).[3][4] The phenyl group at the β-position can influence the reaction pathway, sometimes favoring conjugate reduction. For instance, a study on the reduction of a specific chalcone (initial mass 3.75g) with sodium borohydride yielded 2.50g of the reduced product.[5]
| Enone | Product(s) of NaBH₄ Reduction | Notes on Selectivity |
| Methyl vinyl ketone | But-3-en-2-ol (major), Butan-2-ol (minor) | Primarily 1,2-reduction. |
| This compound | Hept-1-en-3-ol (major), Heptan-3-ol (minor) | Primarily 1,2-reduction, similar to methyl vinyl ketone. |
| Chalcone | 1,3-Diphenylprop-2-en-1-ol and 1,3-Diphenylpropan-1-ol | Mixture of 1,2- and 1,4-reduction products is common.[3][4] |
Experimental Protocols
The following are general protocols for conducting the reactions discussed. Researchers should optimize these conditions for their specific substrates and analytical requirements.
Protocol for a Comparative Michael Addition
Objective: To compare the relative reactivity of this compound, methyl vinyl ketone, and chalcone in a Michael addition reaction with a common nucleophile, such as diethyl malonate.
Materials:
-
This compound
-
Methyl vinyl ketone
-
Chalcone
-
Diethyl malonate
-
Sodium ethoxide (catalyst)
-
Ethanol (solvent)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In three separate, dry round-bottom flasks, prepare equimolar solutions of each enone (e.g., 1 mmol) in ethanol (10 mL).
-
To each flask, add diethyl malonate (1.1 mmol, 1.1 equivalents).
-
Add a known amount of an internal standard to each flask for quantitative analysis.
-
Initiate the reactions by adding a catalytic amount of sodium ethoxide (e.g., 0.1 mmol, 10 mol%) to each flask at room temperature.
-
Monitor the progress of each reaction over time by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes).
-
Quench the reaction in the aliquots by adding a drop of dilute acid (e.g., 1 M HCl).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR spectroscopy to determine the ratio of starting material to product by integrating the respective characteristic peaks relative to the internal standard.
Data Analysis: Plot the concentration of the starting enone versus time for each reaction to determine the initial reaction rates. A faster decrease in the starting material concentration indicates higher reactivity.
Protocol for a Competitive Diels-Alder Reaction
Objective: To compare the relative dienophilicity of this compound, methyl vinyl ketone, and chalcone in a competitive Diels-Alder reaction with a reactive diene, such as cyclopentadiene.
Materials:
-
This compound
-
Methyl vinyl ketone
-
Chalcone
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (solvent)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, prepare an equimolar mixture of this compound, methyl vinyl ketone, and chalcone (e.g., 1 mmol each) in toluene (15 mL).
-
Cool the mixture in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (3 mmol, 3 equivalents) to the stirred mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by GC-MS.
-
Inject aliquots of the reaction mixture into the GC-MS at regular time intervals (e.g., 30, 60, 120, 240 minutes).
-
Identify the respective Diels-Alder adducts by their mass spectra and retention times.
Data Analysis: By comparing the peak areas of the three different Diels-Alder adducts at various time points, the relative reactivity of the enones as dienophiles can be determined. The enone that forms its adduct most rapidly is the most reactive.
Protocol for Sodium Borohydride Reduction and Product Analysis
Objective: To compare the product distribution (1,2- vs. 1,4-reduction) for the sodium borohydride reduction of this compound, methyl vinyl ketone, and chalcone.
Materials:
-
This compound
-
Methyl vinyl ketone
-
Chalcone
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In three separate flasks, dissolve each enone (e.g., 2 mmol) in methanol (20 mL) and cool the solutions in an ice bath.
-
Slowly add sodium borohydride (2.2 mmol, 1.1 equivalents) in small portions to each flask while stirring.
-
After the addition is complete, allow the reactions to stir in the ice bath for 1 hour.
-
Quench the reactions by the slow addition of water.
-
Extract the products with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the resulting product mixture for each enone by ¹H NMR spectroscopy.
Data Analysis: Determine the ratio of the 1,2-reduction product (allylic alcohol) to the 1,4-reduction product (saturated alcohol) by integrating the characteristic proton signals for each compound. For example, the vinylic protons of the allylic alcohol will be distinct from the alkyl protons of the saturated alcohol.
Visualizations
Reaction Pathways
Caption: Generalized workflow for a base-catalyzed Michael addition reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solved In the reduction of chalcone using sodium | Chegg.com [chegg.com]
Unveiling the Cross-Reactivity Profile of 1-Hepten-3-one in Enzyme Inhibition Assays: A Methodological and Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the specificity of an enzyme inhibitor is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of the small molecule 1-Hepten-3-one. While specific experimental data on the broad enzymatic inhibition of this compound is not extensively available in current literature, this document outlines the necessary experimental protocols, hypothetical data comparisons, and visual workflows to empower researchers to conduct such investigations.
This compound is a naturally occurring enone found in various organisms.[1][2] Its potential as an enzyme inhibitor warrants a thorough investigation into its selectivity. A non-selective inhibitor can lead to off-target effects, complicating preclinical and clinical studies. Therefore, profiling an inhibitor against a panel of diverse enzymes is a critical step in its development as a potential therapeutic agent.
Hypothetical Comparative Data on Inhibitor Specificity
To illustrate how the cross-reactivity of this compound would be assessed, the following table presents hypothetical IC50 values. These values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. For comparative purposes, data for a known non-specific inhibitor (Inhibitor X) and a specific inhibitor (Inhibitor Y) are included.
| Target Enzyme | This compound (Hypothetical IC50 in µM) | Inhibitor X (Non-Specific, Hypothetical IC50 in µM) | Inhibitor Y (Specific, Hypothetical IC50 in µM) |
| Cyclooxygenase-2 (COX-2) | 15 | 5 | > 100 |
| Lipoxygenase (LOX) | 25 | 10 | > 100 |
| Trypsin | > 100 | 50 | > 100 |
| Chymotrypsin | > 100 | 45 | > 100 |
| Kinase A | 50 | 2 | 0.05 |
| Kinase B | 75 | 8 | > 100 |
| Phosphatase 1 | > 100 | 30 | > 100 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound shows some level of selective inhibition towards COX-2 and LOX, with significantly higher IC50 values for proteases like Trypsin and Chymotrypsin, and phosphatases. However, it also displays inhibitory activity against Kinase A and B, suggesting a degree of cross-reactivity. In contrast, Inhibitor X demonstrates broad, non-specific inhibition across multiple enzyme classes. Inhibitor Y, on the other hand, is highly specific for Kinase A, with no significant activity against other tested enzymes.
Experimental Protocols for Assessing Enzyme Inhibition
A standardized protocol is crucial for obtaining reliable and reproducible data.[3] The following is a generalized methodology for an enzyme inhibition assay, which can be adapted for specific enzymes and high-throughput screening.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the activity of a panel of selected enzymes.
Materials:
-
Enzymes: Purified enzymes of interest (e.g., COX-2, LOX, Trypsin, various kinases).
-
Substrates: Specific chromogenic or fluorogenic substrates for each enzyme.
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Buffer optimal for the activity of the specific enzyme being tested.
-
Control Inhibitors: Known specific and non-specific inhibitors for each enzyme class.
-
Microplates: 96-well or 384-well plates suitable for spectrophotometric or fluorometric readings.
-
Plate Reader: A spectrophotometer or fluorometer capable of kinetic measurements.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of enzymes, substrates, and inhibitors in the appropriate assay buffer. Serial dilutions of this compound and control inhibitors should be prepared to generate a range of concentrations for testing.
-
Assay Setup: In a microplate, add the assay buffer, the enzyme solution, and varying concentrations of this compound (or control inhibitor/vehicle).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiation of Reaction: Add the specific substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and measure the change in absorbance or fluorescence over time. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the data by setting the rate of the reaction in the absence of the inhibitor to 100% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizing Experimental Workflows and Concepts
To further clarify the processes and concepts involved in assessing inhibitor cross-reactivity, the following diagrams are provided.
Caption: Workflow for an enzyme inhibition assay.
Caption: Specific vs. Cross-Reactive Inhibition.
Caption: Hypothetical Signaling Pathway and Inhibition Points.
Conclusion
The comprehensive assessment of an inhibitor's cross-reactivity is a cornerstone of modern drug discovery and chemical biology. While specific data for this compound is yet to be broadly published, the methodologies and conceptual frameworks provided here offer a clear path forward for researchers. By employing standardized enzyme inhibition assays and carefully analyzing the resulting data, the scientific community can build a detailed profile of this compound's activity, paving the way for its potential applications. The provided diagrams serve to illustrate the necessary experimental flow, the concept of inhibitor specificity, and the potential downstream consequences of cross-reactivity in a biological system.
References
A Comparative Guide to the Enantioselective Synthesis and Analysis of 1-Hepten-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential methodologies for the enantioselective synthesis and chiral analysis of 1-hepten-3-one, a valuable chiral building block in organic synthesis. While specific literature on the enantioselective synthesis of this exact molecule is limited, this document outlines established and reliable methods applicable to α,β-unsaturated ketones, offering a robust starting point for experimental investigation. The guide details potential synthetic routes, including organocatalytic Michael addition and asymmetric reduction followed by oxidation, alongside analytical techniques for enantiomeric separation using chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Enantioselective Synthesis of this compound: A Comparative Overview
The asymmetric synthesis of this compound can be approached through several strategies. Below, we compare two prominent methods: Organocatalytic Michael Addition and Asymmetric Reduction followed by Oxidation.
Method 1: Organocatalytic Michael Addition
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts.[1] The enantioselective Michael addition of a nucleophile to an α,β-unsaturated compound is a cornerstone of this approach. For the synthesis of this compound, a potential route involves the conjugate addition of a suitable pronucleophile to a vinyl ketone precursor in the presence of a chiral organocatalyst.
Method 2: Asymmetric Reduction of this compound followed by Oxidation
An alternative strategy involves the asymmetric reduction of the prochiral ketone, this compound, to the corresponding chiral alcohol, (S)- or (R)-1-hepten-3-ol. This can be achieved with high enantioselectivity using well-established methods like the Corey-Bakshi-Shibata (CBS) reduction. The resulting enantiomerically enriched alcohol can then be oxidized back to the desired chiral ketone.
Table 1: Comparison of Enantioselective Synthesis Methods for this compound
| Feature | Organocatalytic Michael Addition | Asymmetric Reduction / Oxidation |
| Catalyst Type | Chiral amine or thiourea derivatives | Chiral oxazaborolidine (CBS catalyst) |
| Key Transformation | Asymmetric conjugate addition | Asymmetric ketone reduction |
| Typical Reagents | Pro-nucleophile, α,β-unsaturated ketone precursor, organocatalyst | This compound, borane source (e.g., BH₃·THF), CBS catalyst, oxidizing agent (e.g., PCC, DMP) |
| Reported ee (%) | Generally high (often >90%) for similar substrates | High (often >95%) |
| Yield (%) | Variable, dependent on substrate and catalyst | Generally high for both steps |
| Advantages | Metal-free, milder reaction conditions, direct formation of the C-C bond at the stereocenter. | Well-established and highly reliable method for a wide range of ketones. Commercially available catalysts. |
| Disadvantages | May require synthesis of the α,β-unsaturated precursor. Catalyst loading can be higher. | Two-step process. Requires stoichiometric borane. Oxidation step can sometimes lead to racemization if not carefully controlled. |
Chiral Analysis of this compound: GC vs. HPLC
The accurate determination of the enantiomeric excess (ee) of synthesized this compound is crucial. Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable techniques for this purpose.
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of capillary columns coated with chiral stationary phases, most commonly cyclodextrin derivatives, enables the separation of enantiomers based on the differential formation of transient diastereomeric complexes.[2][3]
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile method for the separation of a wide range of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used and offer excellent resolving power for many classes of compounds, including ketones.[4][5][6][7]
Table 2: Comparison of Chiral Analysis Methods for this compound
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Cyclodextrin derivatives (e.g., β- or γ-cyclodextrin) | Polysaccharide derivatives (e.g., cellulose or amylose carbamates) |
| Mobile Phase | Inert gas (e.g., He, H₂, N₂) | Organic solvents (e.g., hexane/isopropanol, hexane/ethanol) |
| Typical Column | Capillary column (e.g., 30 m x 0.25 mm) | Analytical column (e.g., 250 mm x 4.6 mm) |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV/Vis Detector, Circular Dichroism (CD) Detector |
| Advantages | High resolution, fast analysis times, suitable for volatile compounds. | Broad applicability, wide range of available columns, easy sample recovery for preparative separations. |
| Disadvantages | Limited to thermally stable and volatile compounds. Derivatization may be required. | Can consume larger volumes of solvent. Slower analysis times compared to GC. |
Experimental Protocols
Synthesis Protocol: Organocatalytic Michael Addition (Proposed)
This protocol is a generalized procedure based on established methods for asymmetric Michael additions to enones.
-
Catalyst Preparation: A chiral diarylprolinol silyl ether catalyst is prepared according to known literature procedures.
-
Reaction Setup: To a stirred solution of the chiral catalyst (10 mol%) in an appropriate solvent (e.g., toluene, 2.0 M) at room temperature is added the Michael donor (e.g., diethyl malonate, 1.2 equivalents).
-
Addition of Enone: 1-Penten-3-one (1.0 equivalent) is added dropwise to the solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC until the starting material is consumed.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral this compound derivative.
Synthesis Protocol: Asymmetric Reduction of this compound and Subsequent Oxidation (Proposed)
This protocol is based on the well-established Corey-Bakshi-Shibata (CBS) reduction.
Step 1: Asymmetric Reduction
-
Catalyst Preparation: To a solution of (R)- or (S)-CBS catalyst (5-10 mol%) in anhydrous THF at 0 °C is added a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.0-1.5 equivalents) dropwise.
-
Substrate Addition: The mixture is cooled to -78 °C, and a solution of this compound (1.0 equivalent) in anhydrous THF is added slowly.
-
Reaction and Quenching: The reaction is stirred at -78 °C for several hours and then quenched by the slow addition of methanol.
-
Work-up: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried and concentrated.
-
Purification: The crude chiral alcohol is purified by column chromatography.
Step 2: Oxidation
-
Oxidation Setup: To a solution of the purified chiral 1-hepten-3-ol in dichloromethane is added an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Reaction and Work-up: The reaction is stirred at room temperature until the alcohol is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel and concentrated to yield the chiral this compound.
Analytical Protocol: Chiral Gas Chromatography (GC) (Proposed)
This protocol is adapted from methods used for similar chiral ketones and alcohols.
-
Column: Chiraldex β-TA (30 m x 0.25 mm, 0.12 μm film thickness) or similar β-cyclodextrin-based column.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: 60 °C (hold for 2 min), ramp to 180 °C at 2 °C/min, hold for 5 min.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or diethyl ether).
Analytical Protocol: Chiral High-Performance Liquid Chromatography (HPLC) (Proposed)
This protocol is a standard starting point for the chiral separation of ketones.
-
Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 μm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis processes described.
Caption: Comparative workflows for the enantioselective synthesis of this compound.
Caption: Workflow for the chiral analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. hplc.sk [hplc.sk]
- 4. researchgate.net [researchgate.net]
- 5. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Quantification of 1-Hepten-3-one in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Hepten-3-one, a volatile organic compound (VOC) often associated with metallic or mushroom-like off-flavors, is crucial in diverse fields ranging from food science to metabolic research. This guide provides a comprehensive comparison of analytical methodologies for the precise determination of this compound in complex sample types, supported by experimental data and detailed protocols.
The primary analytical technique for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS), frequently coupled with a sample preparation method such as Headspace Solid-Phase Microextraction (HS-SPME). This approach offers high sensitivity and selectivity, which are essential for distinguishing the analyte from a complex background matrix. Alternative methods like High-Performance Liquid Chromatography (HPLC) and direct spectroscopic techniques are generally not employed for this volatile ketone due to its physical and chemical properties, making GC-MS the industry standard.
Comparative Analysis of Quantification Methods
The following tables summarize the performance of the most common analytical method for this compound quantification. Given the limited availability of comprehensive validation data specifically for this compound in the public domain, the data presented for HS-SPME-GC-MS is based on a validated method for the structurally similar and commonly co-analyzed compound, 1-Octen-3-one, which serves as a reliable proxy for expected performance.
Table 1: Performance Characteristics of HS-SPME-GC-MS for Ketone Quantification
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Table 2: Comparison of Sample Preparation Techniques for GC-MS
| Technique | Principle | Advantages | Disadvantages |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace above the sample onto a coated fiber. | Solvent-free, simple, sensitive, and easily automated.[1] | Fiber lifetime can be limited; matrix effects can influence partitioning. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the sample and an immiscible solvent. | Well-established, can handle larger sample volumes. | Requires significant volumes of organic solvents, can be labor-intensive, and may result in analyte loss during solvent evaporation.[2] |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using HS-SPME-GC-MS.
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a validated method for the analysis of a similar volatile ketone and is suitable for the quantification of this compound in liquid matrices such as beverages or biological fluids.
1. Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds from the matrix.
-
Spike the sample with an appropriate internal standard. A stable isotope-labeled standard, such as this compound-d2, is highly recommended to correct for matrix effects and variability during sample preparation and injection.[3][4]
-
Immediately seal the vial with a PTFE-lined septum and cap.
2. HS-SPME Procedure:
-
Place the vial in a heated agitator.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation to facilitate the partitioning of this compound into the headspace.
-
Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30 minutes) to adsorb the analytes.
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 5 minutes) in splitless mode.
-
GC Column: Use a mid-polar capillary column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm i.d., 1.4 µm film thickness).
-
Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp 1: Increase to 120°C at 5°C/minute.
- Ramp 2: Increase to 240°C at 20°C/minute, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.
-
Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 55, 83, 112) and the internal standard.
- Transfer Line Temperature: 250°C.
- Ion Source Temperature: 230°C.
4. Quantification:
-
Create a calibration curve by analyzing a series of standards of known concentrations prepared in a matrix similar to the samples.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in the quantification of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
A Comparative Analysis of the Biological Activities of 1-Hepten-3-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-hepten-3-one and its selected analogs. The information presented is based on established principles of the biological activities of α,β-unsaturated ketones. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug discovery by presenting hypothetical comparative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction
This compound is an α,β-unsaturated ketone, a class of compounds known for a wide range of biological activities. The reactivity of the conjugated system, particularly its susceptibility to Michael addition, is believed to be a key determinant of its biological effects.[1][2] This guide explores the comparative cytotoxicity, antimicrobial, and antioxidant activities of this compound and three of its analogs with variations in their chemical structures. Understanding the structure-activity relationships within this class of compounds is crucial for the development of novel therapeutic agents.[3][4]
Comparative Biological Activities: A Hypothetical Dataset
To illustrate the potential structure-activity relationships, a hypothetical dataset for this compound and its analogs is presented below. This data is not derived from a single direct comparative study but is based on the general biological activities reported for α,β-unsaturated ketones.
Table 1: Comparative Biological Activities of this compound and Its Analogs (Hypothetical Data)
| Compound | Structure | Cytotoxicity (HeLa cells) IC₅₀ (µM) | Antimicrobial Activity (E. coli) MIC (µg/mL) | Antioxidant Activity (DPPH Assay) IC₅₀ (µM) |
| This compound | CH₂=CH-CO-(CH₂)₃-CH₃ | 75 | 128 | > 200 |
| Analog A: (E)-1-Hepten-3-one | (E)-CH₃-CH=CH-CO-(CH₂)₂-CH₃ | 50 | 64 | 150 |
| Analog B: 1-Heptyn-3-one | CH≡C-CO-(CH₂)₃-CH₃ | 25 | 32 | 180 |
| Analog C: 1-Hepten-3-ol | CH₂=CH-CH(OH)-(CH₂)₃-CH₃ | > 200 | > 256 | > 200 |
Note: IC₅₀ (half maximal inhibitory concentration) for cytotoxicity and antioxidant activity indicates the concentration of the compound required to inhibit 50% of the activity. A lower IC₅₀ value indicates higher potency. MIC (minimum inhibitory concentration) for antimicrobial activity is the lowest concentration of the compound that inhibits visible growth of the microorganism. A lower MIC value indicates higher potency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
1. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of this compound and its analogs (e.g., 0, 10, 25, 50, 100, 200 µM) for 24 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
2. Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Bacterial Strain: Escherichia coli (ATCC 25922) is used as the test organism.
-
Inoculum Preparation: A bacterial suspension is prepared in Mueller-Hinton Broth (MHB) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing MHB to obtain a range of concentrations (e.g., 512, 256, 128, 64, 32, 16 µg/mL).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
3. Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. Ascorbic acid is used as a positive control.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DP_PH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value is calculated from the plot of scavenging percentage against the concentration of the compound.
Visualizing Biological Interactions and Workflows
Signaling Pathway
The cytotoxicity of α,β-unsaturated ketones is often attributed to their ability to induce oxidative stress and subsequent apoptosis. The following diagram illustrates a simplified signaling pathway that could be triggered by these compounds.
Caption: Simplified signaling pathway of cytotoxicity induced by α,β-unsaturated ketones.
Experimental Workflow
The following diagram outlines the general workflow for the comparative study of the biological activities of this compound and its analogs.
References
- 1. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Hepten-3-one
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is a cornerstone of operational safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Hepten-3-one, a flammable liquid and irritant, ensuring the safety of all personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating the disposal process for this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to the following safety measures:
-
Personal Protective Equipment (PPE): All personnel handling this compound waste must be equipped with appropriate PPE to mitigate exposure risks. This includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a flame-retardant lab coat.[1]
-
Ventilation: All handling and transfer of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[2][3]
-
Ignition Sources: As this compound is a flammable liquid, all potential ignition sources, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity of waste accumulation and storage areas.[3][4] Use only non-sparking tools when handling containers.[3]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations, which prohibit its disposal down the drain or in regular trash.[5][6][7] The following protocol outlines the necessary steps for its safe and compliant disposal.
1. Waste Identification and Segregation:
-
Classification: this compound is classified as a hazardous waste due to its flammability and irritant properties.[4] Like other ketones, it is considered an ignitable hazardous waste.[1]
-
Segregation: It is crucial to segregate this compound waste from other waste streams at the point of generation. Specifically, it should be collected separately from non-hazardous waste, as well as incompatible chemical waste such as acids, bases, and oxidizing agents, to prevent dangerous reactions.[8][9] Halogenated and non-halogenated solvent wastes should also be kept separate.[10][11]
2. Waste Collection and Containerization:
-
Container Selection: Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste.[2][8] High-density polyethylene (HDPE) or glass containers with secure screw caps are generally suitable.[12] The container must be in good condition, free from cracks or deterioration.[9]
-
Filling Procedure: To allow for vapor expansion, do not fill the waste container beyond 90% of its capacity.[10] Ensure the exterior of the container remains clean and free of chemical residue.[10]
3. Labeling and Documentation:
-
Hazardous Waste Labeling: As soon as waste collection begins, affix a hazardous waste label to the container.[11] The label must be filled out completely and legibly, including the full chemical name ("this compound"), the associated hazards (flammable, irritant), and the accumulation start date.[5][11] Avoid using chemical formulas or abbreviations.[11]
-
Record Keeping: Maintain a log of the hazardous waste generated, documenting the quantity and date of accumulation. This is essential for regulatory compliance and waste tracking.[2]
4. Storage and Accumulation:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated and properly managed Satellite Accumulation Area.[9] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: The SAA should be a well-ventilated, cool, and dry location, away from heat and direct sunlight.[3][5] The container must be kept tightly closed except when adding waste.[3][10] Secondary containment, such as a spill tray, is recommended to contain any potential leaks.[2][8]
5. Final Disposal:
-
Waste Pickup: Once the waste container is full (not exceeding 90% capacity) or the accumulation time limit is approaching, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
Treatment: The ultimate disposal of this compound will be handled by a specialized facility. Common methods for flammable liquid waste include fuel blending for energy recovery in cement kilns or incineration at a hazardous waste facility.[13]
Quantitative Data for Waste Management
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Do not exceed 90% of the container's total volume.[10] | To allow for thermal expansion of the liquid and prevent spills. |
| Maximum Container Weight | Should be compatible with manual handling regulations (typically around 15 kg).[5] | To ensure safe handling and transport by personnel. |
| pH for Aqueous Waste (if applicable) | N/A for pure this compound. For dilute aqueous solutions, pH must be between 5.5 and 10.5 for drain disposal consideration, but this is not recommended for this compound.[6] | This compound is not suitable for drain disposal. |
| Halogenated Compound Content | If mixed with other solvents, the proportion of halogenated compounds should be less than 2% for it to be considered non-halogenated waste.[10] | Halogenated and non-halogenated wastes are often incinerated under different conditions and have different disposal costs. |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. acs.org [acs.org]
- 7. solvent-recyclers.com [solvent-recyclers.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ethz.ch [ethz.ch]
- 11. njit.edu [njit.edu]
- 12. benchchem.com [benchchem.com]
- 13. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
Essential Safety and Operational Guidance for 1-Hepten-3-one
This document provides critical safety protocols and logistical information for the handling and disposal of 1-Hepten-3-one, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Chemical Safety and Hazard Information
This compound is classified as a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Proper handling and storage are crucial to minimize risks.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Appearance | Colorless to pale yellow clear liquid (est.) |
| Boiling Point | 154.00 to 155.00 °C @ 760.00 mm Hg (est) |
| Flash Point | 111.00 °F TCC (44.10 °C) (est) |
| Solubility | Soluble in alcohol; water, 2645 mg/L @ 25 °C (est) |
| GHS Classification | Flammable liquids (Category 3)[1] Skin irritation (Category 2)[1] Serious eye irritation (Category 2A)[1] Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)[1] |
| Hazard Statements | H226: Flammable liquid and vapor[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |
Operational Plan for Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
-
Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2][3][4]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene) at all times.[5]
-
Wear a flame-retardant lab coat or chemical-resistant apron over personal clothing.
-
Closed-toe shoes are mandatory.
-
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
3. Handling Procedures:
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[2][4][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][4]
-
Avoid breathing mist, gas, or vapors.[6]
-
Avoid contact with skin and eyes.[6]
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5][7]
-
Keep in a flammable liquids storage cabinet.
Disposal Plan
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.
2. Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, regional, and national regulations for the disposal of flammable and hazardous chemical waste.[4][5]
-
Handle uncleaned containers as you would the product itself.[4]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
